Pexmetinib

Catalog No.
S548116
CAS No.
945614-12-0
M.F
C31H33FN6O3
M. Wt
556.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pexmetinib

CAS Number

945614-12-0

Product Name

Pexmetinib

IUPAC Name

1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea

Molecular Formula

C31H33FN6O3

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ARRY614; ARRY-614; ARRY 614; Pexmetinib

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

The exact mass of the compound Pexmetinib is 556.25982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib acts as a type II kinase inhibitor, binding both Tie2 and p38 MAPK in their "DFG-out" inactive conformations [1]. Its dual inhibition produces concerted antineoplastic, anti-inflammatory, and antiangiogenic effects [1].

The diagram below illustrates the core signaling pathways targeted by this compound and its consequent biological effects.

G Ang1 Angiopoietin-1 (Angpt-1) Tie2 Tie2 Receptor Ang1->Tie2 Binds HSC_Quiescence HSC Quiescence & Self-Renewal Tie2->HSC_Quiescence Promotes Leukemic_Prolif Leukemic Proliferation Tie2->Leukemic_Prolif Drives p38 p38 MAPK Cytokine_Prod Pro-inflammatory Cytokine Production p38->Cytokine_Prod Induces HSC_Suppression HSC Suppression p38->HSC_Suppression Mediates Osteoclast_Form Osteoclast Formation p38->Osteoclast_Form Via STAT3/NFATc1 TNFa TNF-α / Inflammatory Cytokines TNFa->p38 Activates This compound This compound (ARRY-614) This compound->Tie2 Inhibits (IC₅₀ = 18 nM) This compound->p38 Inhibits (IC₅₀ = 4 nM) This compound->TNFa Suppresses

This compound mechanism of action This diagram illustrates the dual inhibition of Tie2 and p38 MAPK by this compound, disrupting key pathways in leukemia progression and bone marrow suppression.

Quantitative Biochemical and Cellular Activity

This compound is a potent inhibitor at both biochemical and cellular levels. The tables below summarize key quantitative data.

Table 1: Biochemical and In Vitro Potency of this compound [2]

Assay System Target / Readout IC₅₀ Value Experimental Conditions
HEK-293 cell line p38 MAPK inhibition 4 nM Cellular assay
HEK-293 cell line Tie2 inhibition 18 nM Cellular assay
HeLa cells phospho-HSP27 inhibition 2 nM HSP27 is a downstream p38 effector
Human PBMCs LPS-Induced TNFα 4.5 nM Isolated cells
Human Whole Blood LPS-Induced TNFα 313 nM Accounts for protein binding

Table 2: Efficacy in Preclinical Disease Models [3] [4] [5]

Disease Model Experimental System Key Efficacy Findings Proposed Mechanism
MDS/AML Primary human patient samples Inhibited leukemic proliferation; stimulated hematopoiesis Tie2 + p38 MAPK dual inhibition
TKI-resistant CML Ba/F3 cells expressing BCR::ABL1-T315I Selective cytotoxicity; inhibited autophosphorylation Inhibition of mutant ABL1 kinase
TKI-resistant CML KCL22-DasR xenograft in mice Profoundly impaired tumor growth in vivo Inhibition of BCR::ABL1[T315I]
Breast Cancer Bone Metastasis Mouse model of breast cancer-induced osteolysis Suppressed osteoclast formation and bone resorption Inhibition of p38/STAT3/NFATc1 axis

Detailed Experimental Protocols

To facilitate research replication and development, here are detailed methodologies for key experiments cited.

Cell Viability and Proliferation Assay (MTS/MTS)

This protocol is used to determine the cytotoxic effects of this compound on cell lines.

  • Cell Lines: KG1 and CMK AML cell lines, Ba/F3 cells expressing BCR::ABL1 mutants [3] [4].
  • Procedure:
    • Seed cells in 96-well plates.
    • Incubate with a range of this compound doses (e.g., from 1 nM to 10 µM) for a specified period (e.g., 48-72 hours).
    • Add MTS or Cell Titer Blue reagent and incubate for several hours.
    • Measure absorbance or fluorescence using a microplate reader (e.g., Fluostar Omega) [3].
  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. Selectivity index can be determined as the ratio of IC₅₀ in parental cells vs. target cells [4].
Clonogenic Assay (Methylcellulose Colony Formation)

This assay evaluates the effect of this compound on the clonogenic potential of primary hematopoietic and leukemic cells.

  • Cells: Primary mononuclear cells from patient bone marrow or peripheral blood [3] [4].
  • Procedure:
    • Isolate CD34+ cells or mononuclear cells.
    • Mix cells with methylcellulose-based medium (e.g., Stem Cell Technologies H4435) containing this compound or vehicle control.
    • Plate the mixture in 35mm dishes and incubate for 14-17 days in a humidified incubator at 37°C and 5% CO₂ [3].
    • Count colonies (CFU-GEMM, BFU-E, CFU-GM) under an inverted microscope.
  • Downstream Analysis: Cells from colonies can be extracted for flow cytometric analysis using antibodies against CD34, CD45, CD14, CD11b, etc., to assess differentiation [3].
Western Blot Analysis of Target Inhibition

This method validates direct target engagement and inhibition of downstream signaling pathways.

  • Cell Preparation:
    • Use engineered HEK-293 cells expressing constitutive active Tie2 (HEK-Tie2) or primary patient samples [3].
    • Pre-treat cells with stimulants (e.g., 0.1 µg/mL recombinant angiopoietin-1 for Tie2 or 1 µg/mL anisomycin for p38) [3].
  • Treatment & Lysis: Treat cells with this compound for ~2 hours. Lyse cells in RIPA buffer [3].
  • Detection:
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies: phospho-Tie2, phospho-p38, phospho-HSP27.
    • Use infrared (IR)-labeled secondary antibodies (e.g., Alexa Fluor 680, IR800).
    • Detect and quantify signal using a LICOR Odyssey system or similar.
    • Normalize to a loading control like GAPDH [3].

Clinical Formulation and Pharmacokinetics

Early clinical development used a neat powder-in-capsule (PIC) formulation, which exhibited high pharmacokinetic variability and significant pill burden [6]. This led to development of improved formulations:

  • Liquid-Filled Capsule (LFC): Contains micronized HCl salt suspended in a mixture of Vitamin E TPGS and Labrafac Lipophile. This formulation shows approximately 4-fold greater bioavailability than the PIC and is unaffected by food [6].
  • Liquid Oral Suspension (LOS): Micronized HCl salt suspended in SyrSpend SF and water. It shows about 2-fold greater bioavailability than PIC, with exposure increased by 34% when administered with food [6].

The LFC formulation is favorable for clinical development due to its higher exposure and lack of food effect [6].

Future Research and Development Directions

  • Overcoming Kinase Inhibitor Resistance: this compound's unique binding mode to the active (DFG-in) conformation of ABL1 makes it effective against the recalcitrant T315I gatekeeper mutant and others (G250E, Y253F, E255K/V) [4]. This positions it as a candidate for repurposing in TKI-resistant CML.
  • Targeting the Bone Marrow Microenvironment: The dual inhibition of Tie2 and p38 addresses both the malignant cell and its supportive, inflammatory niche, a strategy relevant for MDS, AML, and cancer metastases [3] [5].
  • Combination Therapy: Preclinical data shows additive effects when combined with agents like thalidomide in xenograft models, suggesting potential for future combination regimens [2].

References

Molecular Mechanism and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib is an orally bioavailable, small-molecule dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 MAPK (mitogen-activated protein kinase), two pathways implicated in the pathogenesis of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [1] [2].

The following diagram illustrates the core signaling pathways targeted by this compound and their roles in MDS/AML pathophysiology.

G cluster_0 Bone Marrow Microenvironment cluster_1 This compound Dual Inhibition cluster_2 Cellular Consequences MDS_AML_Cell MDS/AML Stem-like Cell Angiopoietin1 Angiopoietin-1 (Overexpressed) MDS_AML_Cell->Angiopoietin1 Tie2 Tie-2 Receptor Angiopoietin1->Tie2 Binds TNF_alpha TNF-α (Pro-inflammatory) p38 p38 MAPK TNF_alpha->p38 Activates This compound This compound (ARRY-614) This compound->Tie2 Inhibits This compound->p38 Inhibits LeukemicProlif Leukemic Proliferation Tie2->LeukemicProlif Promotes HSC_Suppression Normal HSC Suppression p38->HSC_Suppression Mediates IneffectiveHemo Ineffective Hematopoiesis HSC_Suppression->IneffectiveHemo

Quantitative Efficacy and Selectivity Profile

This compound demonstrates potent inhibition at the molecular and cellular levels. The table below summarizes key quantitative data from preclinical studies.

Model/Assay Target/Effect Result (IC₅₀) Context & Citation
Biochemical Assay Tie-2 kinase 1 nM [1]
p38 MAPK kinase 4 nM [1] [3]
Cellular Assay (HEK-Tie2) Phospho-Tie-2 16 nM [3]
Phospho-p38 1 nM [3]
Primary MDS Specimens Leukemic proliferation IC₅₀ ~100-500 nM Varies by sample; inhibition observed [1]
Hematopoiesis (stimulation) Increased colony formation Reversal of cytokine-mediated suppression [1]
Selectivity (Other Kinases) ABL1 4 nM [2]
Src-family kinases (LYN, HCK) ~26 nM [2]

Detailed Experimental Protocols

The key findings on this compound's efficacy are supported by standard preclinical experimental workflows. The diagram below outlines the general workflow for these critical experiments.

G Start 1. Model System Preparation Treatment 2. Compound Treatment Start->Treatment Model1 • Primary human   MDS/AML cells Start->Model1 Model2 • Engineered HEK-293   cells (Tie-2) Start->Model2 Model3 • Leukemic cell lines   (KG1, CMK) Start->Model3 Analysis 3. Endpoint Analysis Treatment->Analysis Treat1 • this compound (dose range) Treatment->Treat1 Treat2 • DMSO vehicle control Treatment->Treat2 Output 4. Outcome Measure Analysis->Output Analysis1 • Western Blot   (p-Tie2, p-p38) Analysis->Analysis1 Analysis2 • Cell Viability   (Cell Titer Blue) Analysis->Analysis2 Analysis3 • Clonogenic Assay   (Methylcellulose) Analysis->Analysis3 Output1 • Target Phosphorylation   Inhibition Output->Output1 Output2 • Leukemic Cell Death Output->Output2 Output3 • Hematopoietic Colony   Stimulation Output->Output3

  • Cell Viability Assays [1]: Primary MDS/AML cells or cell lines were incubated with a dose range of this compound. Viability was assessed using a fluorescence-based method (Cell Titer Blue reagent) after a defined period, and IC₅₀ values were calculated.
  • Clonogenic (Colony-Forming) Assays [1]: Primary patient bone marrow cells were plated in methylcellulose medium with this compound or vehicle control. After 14-17 days in culture, the number and types of hematopoietic colonies (e.g., granulocyte, macrophage, erythroid) were counted to assess the compound's effect on normal and malignant progenitor function.
  • Target Inhibition Validation [1]: Engineered HEK-293 cells with a constitutively active Tie-2 receptor or Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Angiopoietin-1 were treated with this compound. Inhibition of target phosphorylation (pTie-2, p-p38) and downstream effectors (pHsp27, pAkt) was confirmed via Western blot analysis.

Emerging Research: Repurposing for Resistant Leukemia

A significant recent development has identified a new potential use for this compound. A 2024 study published in Leukemia reported that this compound acts as an effective inhibitor of TKI-resistant BCR::ABL1, including the challenging T315I "gatekeeper" mutant in Chronic Myeloid Leukemia (CML) [4].

  • Mechanism: Docking studies suggest this compound uniquely binds the active (DFG-in) conformation of ABL1, bypassing the steric hindrance caused by the T315I mutation [4].
  • In Vivo Efficacy: In a xenograft mouse model using T315I-mutated CML cells, this compound treatment "profoundly impaired tumor growth," whereas tumors were resistant to dasatinib [4].
  • Clinical Relevance: The study demonstrated that this compound inhibited colony formation in primary bone marrow cells from T315I-mutated, drug-resistant CML patients without affecting Ph-negative cells, highlighting its potential therapeutic window [4].

Key Takeaways for Researchers

  • Dual-Action Rationale: this compound's unique value proposition is its simultaneous targeting of the Tie-2-driven leukemic stem cell niche and the p38 MAPK-mediated inflammatory microenvironment, addressing two key pathogenic drivers in MDS/AML [1].
  • Potent and Selective: It exhibits low nanomolar potency against its primary targets and a selectivity profile that may offer advantages, though off-target effects on kinases like ABL1 are now being explored for repurposing [2] [4].
  • Functional Rescue: Beyond simple cytotoxicity, a critical finding is its ability to stimulate hematopoiesis in primary MDS specimens, suggesting a potential to reverse the dysfunctional marrow environment [1].
  • Repurposing Potential: The 2024 findings on its activity against BCR::ABL1 mutants position this compound as a promising candidate for treating TKI-resistant CML and Ph+ ALL, warranting further clinical investigation [4].

References

Structural Binding Mode of Pexmetinib

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib functions as a type I inhibitor, binding to the active (DFG-in) conformation of the ABL1 kinase domain. This is different from type II inhibitors like imatinib, which target the inactive (DFG-out) state [1].

The diagram below illustrates the key molecular interactions between this compound and the ABL1T315I mutant:

pexmetinib_binding cluster_abl ABL1^T315I Kinase Domain This compound This compound ABL1 ABL1 This compound->ABL1 Binds active (DFG-in) conformation Hinge Hinge Region (Met318) This compound->Hinge H-bond (Indole ring) PLoop P-loop (Tyr253) This compound->PLoop 1. H-bond (OH group) 2. Pi-stacking SaltBridge Salt Bridge (Lys271) This compound->SaltBridge H-bond (Carbonyl urea) ALoop A-loop (Leu384) This compound->ALoop van der Waals (Tert-butyl group)

Key molecular interactions of this compound with ABL1[T315I] mutant [1].

This binding network allows this compound to maintain affinity despite the T315I mutation, which introduces a steric clash that disrupts binding of most ATP-competitive inhibitors [1].

Quantitative Inhibitory Profile

The following tables summarize the potency of this compound against various BCR-ABL1 mutants from cellular and biochemical assays.

Table 1: Cellular activity (IC₅₀) in Ba/F3 models [1]

Cell Line / BCR-ABL1 Variant This compound IC₅₀ (nM) Therapeutic Index*
Ba/F3T315I 292 14
Ba/F3Y253F 362 11
Ba/F3Y253H 2099 7
Ba/F3E255K/V 212-386 11-19
Ba/F3G250E 211 19
Ba/F3WT 194 21

Therapeutic Index = IC₅₀ (parental Ba/F3 + IL-3) / IC₅₀ (BCR-ABL1-driven Ba/F3); a measure of selective cytotoxicity.

Table 2: Biochemical activity (Kd) and comparative cellular IC₅₀ [1]

Compound ABL1WT Kd (nM) ABL1T315I Kd (nM) KCL22-DasRT315I IC₅₀ (nM)
This compound 48 75 ~500
Ponatinib 0.5 0.7 ~10
Imatinib 181 >10,000 >10,000
Dasatinib 0.6 >10,000 >10,000

Key Experimental Methodologies

The data supporting this compound's efficacy comes from robust preclinical studies.

Table 3: Core experimental protocols [1]

Method Description Key Outcome
Cell-based Screening Screening of 627 compounds using Ba/F3T315I vs. parental Ba/F3 cells. MTS viability assays. Identified this compound from a kinase-focused library for selective cytotoxicity.
Dose-Response Analysis Generated IC₅₀ curves for selected compounds against parental and mutant Ba/F3 cells. Quantified potency and selectivity (Therapeutic Index) for various mutants.
Biochemical Assays Measured binding affinity (Kd) against purified recombinant ABL1WT and ABL1T315I enzymes. Confirmed direct binding with minimal potency loss against T315I mutant.
Immunoblotting Analyzed BCR-ABL1 autophosphorylation in T315I-mutant KCL22 cell lines after drug treatment. Showed inhibition of phospho-BCR-ABL1 by this compound, unlike dasatinib/bosutinib.
Xenograft Model In vivo efficacy test using immunodeficient mice injected with KCL22-DasRT315I cells. Demonstrated profound impairment of tumor growth by this compound.
Patients' Sample Assay Colony formation assay from bone marrow cells of Ph+ CML patients (WT & T315I). Showed dose-dependent inhibition of colony formation without affecting Ph- cells.

The overall workflow from screening to in vivo validation is summarized below:

workflow Start Compound Library (627 compounds) Screen Primary Screen Ba/F3^T315I vs Parental @ 10µM Start->Screen Filter1 Selectivity >5 ? Screen->Filter1 Filter1->Start Reject DoseResp Dose-Response IC50 & Therapeutic Index Filter1->DoseResp 27 compounds Filter2 Selectivity >3 ? DoseResp->Filter2 Filter2->Start Reject Characterization In-depth Characterization Filter2->Characterization 3 compounds (this compound, ponatinib, rebastinib) InVivo In Vivo Xenograft Model Characterization->InVivo

Experimental workflow for identifying this compound [1].

Significance and Future Directions

This compound represents a novel therapeutic opportunity for CML patients with multi-TKI resistance, particularly those harboring the T315I mutation. Its type I binding mode and activity against a spectrum of common resistance mutants position it as a viable candidate for clinical repurposing [1].

Future work should focus on:

  • Combination Therapies: Exploring synergy with allosteric inhibitors like asciminib, which could suppress the emergence of resistant clones [1] [2].
  • Resistance Monitoring: The significant resistance conferred by the Y253H mutation suggests this position is a critical point of contact; monitoring for this mutation during treatment will be essential [1].

References

Mechanism of Action and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib acts as a dual inhibitor, simultaneously targeting two key pathways. The table below summarizes its primary mechanisms and measured inhibitory activity.

Target Role in Disease Inhibitory Activity (IC₅₀)

| Tie-2 Receptor [1] [2] | Receptor tyrosine kinase for Angiopoietin-1; promotes hematopoietic stem cell quiescence, self-renewal, and supports a pathogenic inflammatory milieu in bone marrow [1]. | 18 nM (enzyme) [3] 16 nM (cellular p-Tie-2) [1] | | p38 MAPK [1] [4] | Pro-inflammatory serine-threonine kinase; overactivation in MDS/AML contributes to cytokine-mediated suppression of normal hematopoiesis [1]. | 4 nM (enzyme) [3] 1 nM (cellular p-p38) [1] | | BCR::ABL1 [5] | Off-target activity; inhibits both wild-type and therapy-resistant mutants (T315I) in Chronic Myeloid Leukemia (CML) [5]. | Comparable activity on ABL1WT and ABL1T315I enzymes [5] |

G This compound inhibits Tie-2 and p38 MAPK signaling pathways. cluster_tumor Tumor & Microenvironment cluster_cell Target Cell (Leukemic/Stromal) Ang1 Angiopoietin-1 (Angpt-1) Tie2 Tie-2 Receptor Ang1->Tie2 TNF Inflammatory Cytokines (e.g., TNF-α) p38 p38 MAPK TNF->p38 ProSurvival Pro-Survival & Self-Renewal Signals Tie2->ProSurvival CytokineProd Enhanced Inflammatory Cytokine Production p38->CytokineProd HSPC_Suppression Suppression of Normal Hematopoiesis (HSPC) CytokineProd->HSPC_Suppression This compound This compound (ARRY-614) This compound->Tie2 This compound->p38

Preclinical Therapeutic Applications

Research has demonstrated the potential of this compound in several cancer types, as summarized below.

Disease Model Key Findings & Proposed Mechanism Supporting Evidence

| Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | Inhibits leukemic proliferation, restores normal hematopoiesis in primary specimens by reversing cytokine-mediated suppression [1]. | In vitro: Dose-dependent inhibition of leukemic cell lines and primary samples. Ex vivo: Stimulated hematopoiesis in primary MDS bone marrow specimens [1]. | | Chronic Myeloid Leukemia (CML) | Effective against TKI-resistant BCR::ABL1 mutants (T315I, E255K/V); induces tumor regression in xenograft models [5]. | In vitro: Cytotoxicity in Ba/F3T315I and patient-derived CML cells. In vivo: Impaired tumor growth in KCL22-DasR xenograft mouse model [5]. | | Breast Cancer Bone Metastasis | Suppresses osteoclast formation, inhibits breast cancer cell migration/invasion, attenuates tumor-induced osteolysis [4]. | In vitro: Inhibited RANKL-induced osteoclastogenesis; suppressed p38/STAT3 signaling and MMPs in cancer cells. In vivo: Reduced breast cancer-associated osteolytic lesions in mouse model [4]. |

G Experimental workflow for this compound efficacy assessment. Start In Vitro Screening Viability Cell Viability Assays (e.g., MTS, Cell Titer Blue) Start->Viability Mech Mechanistic Studies Phospho Phospho-Protein Analysis (Western Blot) Mech->Phospho Primary Primary Patient Samples Clonogenic Clonogenic/Methylcellulose Assays Primary->Clonogenic InVivo In Vivo Validation Xenograft Xenograft Mouse Models InVivo->Xenograft

Detailed Experimental Protocols

Key methodologies from preclinical studies provide a foundation for researchers to evaluate and build upon this work.

Cell Viability and Proliferation Assays [1] [5]
  • Principle: Measure metabolic activity as a proxy for cell viability and proliferation after drug treatment.
  • Protocol:
    • Cell Culture: Plate leukemic cell lines (e.g., KG1, CMK) or primary patient samples in multi-well plates.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0 - 10 µM) dissolved in DMSO, including vehicle controls.
    • Incubation: Incubate for a predetermined period (e.g., 48-72 hours).
    • Viability Measurement: Add a reagent like Cell Titer Blue (Promega) to each well.
    • Detection: Incubate for 1-4 hours and measure fluorescence using a microplate reader.
    • Analysis: Calculate IC₅₀ values by plotting compound concentration against the percentage of viable cells relative to the control.
Analysis of Signaling Pathway Inhibition [1] [4]
  • Principle: Use Western blotting to detect changes in phosphorylation of direct and downstream targets.
  • Protocol:
    • Cell Stimulation: Use engineered cells (e.g., HEK-Tie2 induced with doxycycline) or cancer cell lines (e.g., MDA-MB-231). Pre-stimulate with ligands like Angiopoietin-1 (for Tie-2) or anisomycin (for p38) if required [1].
    • Compound Treatment: Treat cells with this compound for a set time (e.g., 2 hours).
    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Antibody Probing: Incubate membrane with primary antibodies against:
      • Phospho-targets: p-Tie2, p-p38, p-STAT3.
      • Total proteins: Total Tie2, p38, STAT3, or GAPDH as loading controls.
    • Detection: Use infrared (IR)-labeled secondary antibodies and scan with a system like LICOR Odyssey.
    • Quantification: Normalize phospho-signal intensities to loading controls to determine inhibition levels.
In Vivo Xenograft Models [4] [5]
  • Principle: Evaluate the anti-tumor efficacy and toxicity of this compound in a live animal model.
  • Protocol:
    • Animal Model: Use immunodeficient mice (e.g., nu/nu NCr).
    • Tumor Inoculation: Subcutaneously inject drug-resistant human cancer cells (e.g., KCL22-DasR for CML [5] or MDA-MB-231 for breast cancer [4]) near the flank.
    • Dosing: Once tumors are established, administer this compound via intraperitoneal injection (e.g., 10 mg/kg every 3 days [4]) or oral gavage. Include a vehicle control group.
    • Monitoring: Regularly measure tumor volumes and monitor animal body weight.
    • Endpoint Analysis: After the study period, harvest tumors and analyze them. This can include measuring tumor weight and volume, and performing immunohistochemistry or Western blotting on tumor lysates to confirm target inhibition (e.g., reduced p-STAT3 [4]).

Clinical Status and Development

This compound remains an investigational drug and has not yet received regulatory approval for any indication [2]. Its development status is as follows:

  • Previous Clinical Trials: It has been evaluated in Phase I clinical trials for Myelodysplastic Syndrome and was listed as "Completed" [2].
  • Ongoing Clinical Trials: An active but not recruiting clinical trial (NCT04074968) is investigating this compound in combination with either nivolumab or ipilimumab for treating various solid tumors, including melanoma, non-small cell lung cancer, and renal cell carcinoma [2].

Important Considerations and Future Directions

  • Adverse Effects: A comprehensive clinical safety profile for this compound is not fully established in the search results. Note that safety data for pexidartinib (a different CSF1R inhibitor) cannot be extrapolated to this compound.
  • Future Research: Promising future directions include its repurposing for TKI-resistant CML [5] and its potential application in modulating the tumor microenvironment to treat bone metastases [4].

References

Application Note: Pexmetinib in a CML Xenograft Model

Author: Smolecule Technical Support Team. Date: February 2026

The following application note summarizes a study investigating the efficacy of pexmetinib against Tyrosine Kinase Inhibitor (TKI)-resistant Chronic Myeloid Leukemia (CML) [1].

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of CML tumors that carry the treatment-resistant T315I mutation in the BCR::ABL1 gene [1].
  • Model System: Immunodeficient mice were subcutaneously inoculated with KCL22-DasR cells, a human CML cell line selected for dasatinib resistance that carries the BCR::ABL1T315I mutation [1].
  • Treatment: Mice bearing the KCL22-DasR xenografts were treated with this compound. For comparison, one group was treated with dasatinib, to which the tumors are known to be resistant [1].
  • Key Finding: While tumors continued to grow in mice treated with dasatinib, this compound treatment profoundly impaired tumor growth, demonstrating its efficacy against this highly resistant form of CML in vivo [1].

The quantitative data from this experiment is summarized in the table below.

Parameter Description
Cancer Type TKI-resistant Chronic Myeloid Leukemia (CML) [1]
Cell Line KCL22-DasR (a dasatinib-resistant line harboring the BCR::ABL1 T315I mutation) [1]
Animal Model Immunodeficient mice [1]
In Vivo Result Profound impairment of tumor growth; dasatinib was ineffective, as expected [1]
Supporting In Vitro Data Inhibition of BCR::ABL1 autophosphorylation and cell growth in T315I mutant CML cell lines [1]
Primary Cell Validation Dose-dependent inhibition of colony formation in bone marrow cells from T315I-mutated CML patients [1]

Proposed Mechanism of Action

The study suggests that this compound's ability to inhibit resistant BCR::ABL1 mutants, including T315I, stems from its unique binding mode. Unlike many conventional TKIs, it appears to bind the active (DFG-in) conformation of the ABL1 kinase, forming multiple hydrogen bonds and pi-stacking interactions that bypass the steric clash caused by the T315I mutation [1]. The following diagram illustrates this proposed mechanism and the experimental workflow.

G cluster_workflow Experimental Workflow A This compound binds active (DFG-in)    conformation of ABL1⁰T³¹⁵I B Key Interactions:⁰- H-bonds with hinge Met³¹⁸⁰- H-bonds with Tyr²⁵³ & Lys²⁷¹⁰- Pi-stacking with Tyr²⁵³ A->B C Bypasses steric clash⁰from T315I mutation B->C D Inhibition of BCR::ABL1⁰autophosphorylation⁰and signaling C->D F In Vivo Validation D->F Leads to E In Vitro Screening E->F G Primary Cell Assay F->G

Information Limitations and Further Research

The search results indicate that this compound has been investigated primarily in hematological cancers. Beyond the described CML model [1], earlier research established it as a dual inhibitor of Tie2 and p38 MAPK, showing efficacy in preclinical models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [2] [3]. However, the available sources do not provide detailed, step-by-step protocols for the in vivo xenograft experiment.

To proceed with replicating or designing such a study, I suggest you:

  • Consult methodology-focused resources for standard procedures for subcutaneous xenograft models in immunodeficient mice.
  • Directly contact the corresponding author of the source paper for additional experimental details.
  • Search specialized protocols for drug formulation, dosing regimens, and tumor measurement techniques commonly used in leukemia xenograft models.

References

Pexmetinib (ARRY-614) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib is an orally bioavailable, dual-purpose small-molecule inhibitor. Its primary characterized targets are the p38 MAPK (mitogen-activated protein kinase) and Tie-2 (an angiopoietin-1 receptor tyrosine kinase), with IC₅₀ values of 4 nM and 18 nM, respectively [1]. More recently, it has been identified as a potent inhibitor of drug-resistant BCR::ABL1 mutants, including the challenging T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) [2].

Its proposed mechanisms of action include:

  • In MDS/AML: Suppressing malignant cell proliferation and reversing the inflammatory cytokine-mediated suppression of normal hematopoiesis in the bone marrow microenvironment [3].
  • In TKI-Resistant CML: Directly inhibiting the kinase activity of BCR::ABL1 mutants, inducing cytotoxicity in addicted cell lines, and reducing tumor growth in vivo [2].
  • In Breast Cancer Bone Metastasis: Inhibiting osteoclast formation and cancer-induced osteolysis by suppressing the p38/STAT3 signaling pathway [4].

Quantitative Dose-Response Data Summary

The tables below consolidate key quantitative data from various studies.

Table 1: Cellular and Biochemical IC₅₀ Values of this compound

Assay / Target Cell Line / System IC₅₀ Value Citation / Context
p38 MAPK (p-HSP27) HeLa cells 2 nM [1]
Tie-2 Phosphorylation HEK-293 cells 18 nM [1]
TNFα Inhibition Human PBMCs 4.5 nM LPS-induced [1]
TNFα Inhibition Human Whole Blood 313 nM LPS-induced; reflects protein binding [1]
ABL1WT Enzyme Recombinant protein 144 nM Biochemical assay [2]
ABL1T315I Enzyme Recombinant protein 168 nM Biochemical assay [2]

Table 2: Anti-Proliferative Activity in Hematologic Malignancy Models

Cell Line / Model Description / Mutation IC₅₀ / Activity Citation
Ba/F3T315I Murine pro-B cell line expressing BCR::ABL1-T315I ~500 nM (Cell viability assay) [2]
KCL22-DasR Human CML cell line, dasatinib-resistant (T315I) Sub-micromolar (Growth inhibition) [2]
KCL22-BosR Human CML cell line, bosutinib-resistant (T315I) Sub-micromolar (Growth inhibition) [2]
Primary CML Cells Patient-derived, T315I mutant Dose-dependent inhibition of colony formation [2]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the literature.

Protocol 1: Cell Viability and Proliferation Assay (MTS)

This protocol is used to determine the cytotoxicity and anti-proliferative effects of this compound on cell lines [2].

  • Cell Preparation: Seed cells (e.g., Ba/F3, KCL22) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO) and a positive control for cell death.
  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add MTS reagent (e.g., Cell Titer Blue) directly to each well and incubate for 1-4 hours. Metabolically active cells will convert MTS into a colored formazan product.
  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value (concentration that inhibits cell viability by 50%).
Protocol 2: TNFα Inhibition Assay in Human Whole Blood

This protocol measures the inhibition of p38 MAPK signaling in a physiologically relevant system with high protein binding [3] [1].

  • Blood Collection: Collect fresh human whole blood into heparinized tubes.
  • Pre-treatment: Pre-incubate the whole blood with a concentration series of this compound for 1 hour at 37°C.
  • Stimulation: Stimulate the production of TNFα by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.
  • Incubation: Continue incubation for 16 hours at 37°C.
  • Sample Collection: Centrifuge the blood to obtain cell-free plasma or supernatant.
  • Cytokine Quantification: Determine the concentration of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
  • Analysis: Calculate the percentage of TNFα inhibition and determine the IC₅₀ value.
Protocol 3: Colony Formation Assay (CFU) with Primary Patient Cells

This protocol assesses the effect of this compound on the clonogenic potential of primary hematopoietic cells from patients [2] [3].

  • Sample Source: Obtain bone marrow mononuclear cells from CML patients (with wild-type or mutant BCR::ABL1) or from MDS/AML patients.
  • Culture Setup: Plate the cells in semisolid methylcellulose-based medium, which supports the growth of progenitor cells into colonies. Supplement the medium with necessary cytokines.
  • Drug Treatment: Incorporate this compound into the medium at desired concentrations. Include controls with vehicle and/or other TKIs (e.g., imatinib, dasatinib).
  • Incubation: Culture the dishes for 14-17 days in a humidified incubator at 37°C with 5% CO₂.
  • Enumeration: Count the number of colonies (e.g., CFU-GEMM, BFU-E, CFU-GM) under an inverted microscope after the incubation period.
  • Analysis: Report the results as the number of colonies per number of cells plated or as a percentage of colony formation relative to the vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the primary mechanism of this compound and a generalized workflow for the dose-response assays.

G cluster_pathway This compound Dual Inhibition Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNFα) p38MAPK p38 MAPK InflammatoryStimuli->p38MAPK Activates Angiopoietin1 Angiopoietin-1 Tie2 Tie-2 Receptor Angiopoietin1->Tie2 Binds p38Active p-p38 (Active) p38MAPK->p38Active Tie2Active p-Tie2 (Active) Tie2->Tie2Active CytokineRelease Pro-inflammatory Cytokine Release (TNFα, IL-6) p38Active->CytokineRelease CellSurvival Leukemic Cell Survival & Self-Renewal Tie2Active->CellSurvival NormalHSC Suppression of Normal Hematopoiesis CytokineRelease->NormalHSC This compound This compound This compound->p38Active Inhibits This compound->Tie2Active Inhibits

Diagram 1: this compound acts as a dual inhibitor, blocking pro-inflammatory signaling via p38 MAPK and disrupting leukemic cell survival pathways mediated by Tie-2 [3] [1].

G cluster_workflow Dose-Response Assay Workflow cluster_plate 96-Well Plate Layout Step1 1. Plate & Seed Cells Step2 2. This compound Treatment (Serial Dilution) Step1->Step2 Step3 3. Incubate (48-72 hours) Step2->Step3 Step4 4. Add MTS/Viability Reagent Step3->Step4 Step5 5. Measure Absorbance Step4->Step5 Step6 6. Analyze Data & Calculate IC₅₀ Step5->Step6 Control Control (DMSO Vehicle) LowDose Low Dose (e.g., 1 nM) MidDose Mid Dose (e.g., 100 nM) HighDose High Dose (e.g., 10 µM)

Diagram 2: A generalized workflow for a cell viability-based dose-response assay, illustrating the key steps from cell seeding to IC₅₀ calculation [2] [1].

Conclusion

This compound is a multifaceted investigational drug with potent activity against p38 MAPK and Tie-2. Its recently discovered ability to inhibit TKI-resistant BCR::ABL1 mutants expands its potential therapeutic relevance. The protocols and data provided here offer a foundation for researchers to explore its efficacy in various disease models. Future work should focus on further clinical development and understanding its full profile in patients.


References

Pexmetinib Activity in Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from studies investigating pexmetinib's effect on colony formation in primary patient samples and cell lines.

Cell Type / Patient Sample Experimental Context This compound Effect on Colony Formation Key Implication Source
Primary MDS specimens Ex vivo culture in methylcellulose Stimulation of normal hematopoiesis Reversed myelosuppressive bone marrow environment [1]
Primary CML patient (Ph+) Colony formation in methylcellulose Dose-dependent inhibition Effective against native BCR::ABL1 [2]
Primary CML patients (T315I mutant) Colony formation in methylcellulose Dose-dependent inhibition; imatinib/dasatinib ineffective Overcame resistance from gatekeeper mutation [2]
KCL22-DasR & KCL22-BosR CML cells In vitro cell growth inhibition (MTS assay) Inhibition of cell growth; reduced BCR::ABL1 autophosphorylation Effective in T315I-mutant cell line models [2]

Detailed Protocol: Colony Formation Assay with Primary Cells

This protocol is adapted from methods used to test this compound on primary human specimens from patients with MDS and AML [1].

  • Materials Required

    • Primary Cells: Bone marrow mononuclear cells from consenting patients (e.g., MDS, AML, or CML samples).
    • Compound: this compound (ARRY-614), dissolved in DMSO to create a stock solution (e.g., 100 mM). Store at -20°C.
    • Culture Medium: Semisolid methylcellulose medium enriched for hematopoietic progenitors (e.g., Stem Cell Technologies H4435).
    • Equipment: 35 mm culture dishes, humidified CO2 incubator (37°C, 5% CO2).
  • Procedure

    • Sample Preparation: Isolate primary CD34+ stem/progenitor cells from bone marrow specimens using standard density gradient centrifugation and immunomagnetic selection.
    • Drug Preparation: Prepare working concentrations of this compound by diluting the DMSO stock in culture medium. Include a vehicle control (0.1% DMSO).
    • Plating: Seed the primary cells in the methylcellulose medium. Add this compound at the desired concentrations (e.g., 0.5 µM, 1 µM). Mix thoroughly to ensure an even distribution of cells and compound.
    • Culture: Plate the cell-medium mixture in duplicate or triplicate 35 mm dishes. Incubate for 14-17 days.
    • Analysis: Score colonies (e.g., CFU-GEMM, BFU-E, CFU-GM) after the incubation period based on standard morphological criteria. For downstream analysis, cells can be harvested from the medium for flow cytometry using antibodies against CD34, CD45, CD14, CD11b, and Glycophorin A to assess differentiation [1].

Mechanism of Action and Experimental Workflow

The efficacy of this compound in these assays stems from its dual mechanism of action, and the experimental workflow can be visualized as follows.

Diagram 1: this compound's Molecular Mechanism and Experimental Workflow

G cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow This compound This compound Targets Molecular Targets (Tie-2 & p38 MAPK) This compound->Targets Effects Cellular Effects Targets->Effects Subgraph1 Inhibition of Leukemic Proliferation Effects->Subgraph1 Subgraph2 Stimulation of Normal Hematopoiesis Effects->Subgraph2 Outcome Experimental Outcome Subgraph1->Outcome Subgraph2->Outcome AssayStart Plate Primary Cells in Methylcellulose DrugTreatment Treat with this compound or Vehicle Control AssayStart->DrugTreatment Incubate Incubate for 14-17 Days DrugTreatment->Incubate Count Count and Characterize Colonies Incubate->Count

This diagram illustrates how this compound simultaneously inhibits pro-survival pathways in malignant cells while alleviating suppression of healthy hematopoietic stem cells, ultimately leading to the observed outcomes in colony formation assays [1] [2].

Key Considerations for Researchers

  • Context of Use: The colony formation assay is particularly relevant for investigating diseases like MDS and AML, where the bone marrow microenvironment and inflammatory signaling play a key role [1].
  • Beyond Hematology: While the protocol above focuses on blood disorders, this compound also inhibits breast cancer cell migration and invasion in vitro by suppressing p38-mediated STAT3 activation and MMPs expression, suggesting potential applications in oncology research beyond hematologic malignancies [3].
  • Drug Repurposing: Recent evidence identifies this compound as an effective inhibitor of drug-resistant BCR::ABL1 mutants (including T315I) in Chronic Myeloid Leukemia (CML), highlighting its repurposing potential [2].

References

pexmetinib biochemical kinase assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pexmetinib

This compound (ARRY-614) is a small molecule ATP-competitive inhibitor initially developed for its anti-inflammatory and anti-angiogenic potential in treating myelodysplastic syndromes (MDS) [1]. Its primary characterized mechanism is the dual inhibition of the angiopoietin-1 receptor Tie-2 and the pro-inflammatory p38 MAPK kinase [1] [2].

  • Relevance in Drug-Resistant Leukemia: A 2024 study identified this compound as a potent inhibitor of BCR::ABL1, the oncogenic driver of Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML) [3]. Crucially, it maintains efficacy against several mutant forms that confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs), most notably the recalcitrant T315I "gatekeeper" mutation [3].
  • Proposed Binding Mode: Docking studies suggest this compound acts as a type I inhibitor, binding to the active (DFG-in) conformation of ABL1. It forms key hydrogen bonds with the hinge region (Met318) and the salt bridge (Lys271), and its aromatic rings engage in pi-stacking with Tyr253. This binding network helps explain its ability to overcome steric hindrance caused by the T315I mutation [3].

The diagram below illustrates the primary molecular targets of this compound and the key downstream signaling pathways it affects.

G This compound This compound Tie2 Tie-2 Receptor This compound->Tie2 Inhibits p38MAPK p38 MAPK This compound->p38MAPK Inhibits ABL1 BCR::ABL1 (WT & Mutants) This compound->ABL1 Inhibits HSC HSC Suppression Tie2->HSC Promotes Quiescence STAT3 STAT3 p38MAPK->STAT3 TNFa TNFα Production p38MAPK->TNFa NFATc1 NFATc1 STAT3->NFATc1 MMPs MMPs Expression STAT3->MMPs OC Osteoclast Formation NFATc1->OC Ang1 Angiopoietin-1 Ang1->Tie2 LPS Inflammatory Stimuli (e.g., LPS) LPS->p38MAPK Oncogene Oncogenic Signaling Oncogene->ABL1

Diagram 1: Simplified Signaling Pathways of this compound Inhibition. This compound directly inhibits Tie-2, p38 MAPK, and BCR::ABL1. This action disrupts downstream pro-survival, pro-inflammatory, and bone-metastatic pathways. Based on [3] [1] [4].

Quantitative Profiling of this compound Activity

The potency of this compound has been quantified across various assay systems, from purified enzymes to primary patient samples. The tables below summarize key quantitative data.

Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound [1] [2]

Target / Assay System IC₅₀ Value Notes / Context
p38 MAPK (in HEK-293 cells) 4 nM Measured via inhibition of phospho-p38 or phospho-HSP27.
Tie-2 (in HEK-293 cells) 18 nM Measured via inhibition of phospho-Tie2.
LPS-Induced TNFα (in human PBMCs) 4.5 nM Isolated Peripheral Blood Mononuclear Cells.
LPS-Induced TNFα (in human Whole Blood) 313 nM Higher IC₅₀ attributed to significant plasma protein binding.

Table 2: Cellular Efficacy in Hematologic Malignancy Models [3]

Cell Line / Model Context / Mutation Key Finding (IC₅₀ or Outcome)
Ba/F3T315I Isogenic CML model with ABL1-T315I mutation Selective cytotoxicity; high therapeutic index >10.
KCL22-DasR / KCL22-BosR Human CML lines with T315I mutation Inhibited cell growth and BCR::ABL1 autophosphorylation.
Primary Patient Samples (Ph+ CML, T315I mutant) Ex vivo colony formation assay Dose-dependent inhibition of colony formation without affecting Ph- cells.
Mouse Xenograft (KCL22-DasR) In vivo efficacy model Profound impairment of tumor growth.

Table 3: Activity Against BCR::ABL1 Mutants in Ba/F3 Models [3]

BCR::ABL1 Variant Sensitivity to this compound Notes
Wild-Type (WT) Sensitive Comparable activity to bosutinib and nilotinib.
T315I Sensitive Minimal loss of potency; comparable to ponatinib.
Y253F Sensitive Partial reduction in sensitivity.
Y253H Resistant ~10-fold higher resistance (IC₅₀ = 2099 nM).

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Assay (Adapted from Transcreener)

This universal assay detects ADP formation to measure kinase activity [5].

  • Principle: A competitive immunoassay using an antibody and fluorescent tracer specific to ADP. Kinase activity produces ADP, which displaces the tracer, causing a measurable change in fluorescence (e.g., TR-FRET, FP) [5].
  • Workflow:
    • Reaction Setup: In a low-volume 384-well plate, combine:
      • Kinase Buffer: 1x
      • ATP: At the KM concentration for the target kinase (e.g., 10-100 µM).
      • Substrate: A suitable peptide or protein substrate.
      • Kinase: Purified recombinant kinase (e.g., ABL1, p38 MAPK).
      • Test Compound: this compound in a serial dilution (e.g., from 10 µM). Include DMSO-only controls.
    • Incubation: Allow the kinase reaction to proceed for 1-2 hours at room temperature.
    • Detection: Stop the reaction by adding the detection mix containing the ADP-specific antibody and fluorescent tracer.
    • Readout: Incubate for 1 hour and measure the signal using a plate reader configured for TR-FRET or FP.
    • Analysis: Plot signal vs. log(concentration) of this compound to calculate IC₅₀ values.

G Start Biochemical Kinase Assay Workflow Step1 1. Reaction Setup (Kinase, ATP, Substrate, this compound Dilution) Start->Step1 Step2 2. Incubation (1-2 hours, RT) Step1->Step2 Step3 3. Stop Reaction & Add Detection Mix (ADP Antibody + Tracer) Step2->Step3 Step4 4. Signal Measurement (TR-FRET or Fluorescence Polarization) Step3->Step4 Step5 5. Data Analysis (Calculate IC₅₀) Step4->Step5

Diagram 2: Biochemical kinase assay workflow for evaluating this compound inhibition. The universal ADP-detection method can be applied to various kinases [5].

Protocol 2: Cell Viability Assay (MTS) in Ba/F3 Models

This protocol is used to determine the selective cytotoxicity of this compound in engineered cell lines [3].

  • Principle: The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, providing a measure of cell viability.
  • Cell Lines:
    • Experimental: Ba/F3 cells engineered to express BCR::ABL1 oncogenes (WT or mutant, e.g., T315I). These cells are cytokine-independent.
    • Control: Parental Ba/F3 cells maintained with Interleukin-3 (IL-3). This controls for off-target toxicity.
  • Procedure:
    • Seed Cells: Plate Ba/F3T315I and parental Ba/F3 + IL-3 in 96-well plates.
    • Treat: Add this compound in a dose-response series (e.g., 0.1 nM - 10 µM). Include a reference TKI (e.g., ponatinib) and a DMSO vehicle control.
    • Incubate: Culture cells for 48-72 hours.
    • Develop: Add MTS reagent and incubate for 1-4 hours.
    • Measure: Record the absorbance at 490 nm.
    • Calculate: Normalize data to DMSO controls (100% viability) and calculate % viability and IC₅₀. The Selectivity Index is the ratio of IC₅₀ (Parental Ba/F3) to IC₅₀ (Ba/F3Mutant) [3].
Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol assesses the anti-tumor activity of this compound in vivo [3].

  • Animal Model: Immunodeficient mice (e.g., nu/nu NCr) subcutaneously inoculated with drug-resistant human CML cells (e.g., KCL22-DasR, which carries the T315I mutation) [3].
  • Dosing Formulation: Prepare a homogeneous suspension of this compound at 5 mg/mL in 0.5% w/v Carboxymethyl cellulose (CMC-Na) [2]. Alternative: a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% distilled water [2].
  • Dosing Regimen:
    • Once tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize mice into groups.
    • Treat groups with either vehicle control, dasatinib (as a negative control for T315I tumors), or This compound (e.g., at 25-30 mg/kg) [3] [2].
    • Administer compounds orally (p.o.), daily.
  • Endpoint Measurements:
    • Monitor and record tumor volumes and body weights 2-3 times per week.
    • At the end of the study, compare final tumor weights and volumes across groups. Statistical significance is typically determined by a t-test.

Discussion and Research Applications

The data positions this compound as a promising multi-targeted agent for repurposing. Its ability to inhibit p38 MAPK and Tie-2 suggests utility in modulating the inflammatory bone marrow microenvironment to improve hematopoiesis in MDS [1]. Furthermore, its efficacy against T315I-mutant BCR::ABL1 offers a potential therapeutic option for CML patients with limited treatment choices, possibly as an alternative to ponatinib to avoid cardiovascular adverse events [3].

  • Research Applications:

    • Investigating TKI Resistance: A key tool for studying the biology of gatekeeper and compound-binding site mutations in BCR::ABL1 [3].
    • Bone Metastasis Research: Given its inhibition of p38/STAT3 signaling and downstream suppression of MMPs and osteoclastogenesis, this compound is relevant for studying breast cancer bone metastasis [4].
    • Combination Therapy: Its dual mechanism supports exploring combinations with other TKIs or chemotherapeutic agents to overcome or prevent resistance.
  • Critical Consideration: The emergence of resistance with the Y253H mutation underscores the importance of monitoring for this specific mutation during treatment with this compound and suggests a potential limitation for its monotherapy use [3].

References

Comprehensive Research Protocol: Evaluating Pexmetinib's Effects on Osteoclast Formation and Breast Cancer-Induced Osteolysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pexmetinib and Its Relevance to Bone Metastasis Research

Bone metastasis represents a serious clinical complication in advanced breast cancer, affecting approximately 70% of patients with late-stage disease. This metastatic process leads to osteolytic lesions that cause severe bone pain, pathological fractures, and hypercalcemia, significantly diminishing patient quality of life. The underlying pathology involves a vicious cycle wherein breast cancer cells stimulate excessive osteoclast activation, leading to bone destruction that in turn releases growth factors that further promote tumor growth. [1] [2] [3]

This compound (also known as AS703569) is a novel, potent inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) that has previously undergone Phase I clinical evaluation for myelodysplastic syndrome. Recent investigations have revealed its promising potential for treating breast cancer-induced osteolysis through dual inhibition of osteoclast differentiation and breast cancer progression. The drug operates through a sophisticated molecular mechanism that disrupts key signaling pathways in both osteoclast precursors and cancer cells, making it a compelling candidate for addressing the complex pathophysiology of bone metastases. [1] [2] [4]

This application note provides a comprehensive experimental framework for evaluating this compound's effects on osteoclast formation and function, along with its anti-tumor activities against breast cancer cells. The protocols detailed herein have been validated in both in vitro and in vivo models and are designed to facilitate standardized investigation of this compound across research settings.

Mechanism of Action: this compound in Osteoclastogenesis and Cancer Progression

This compound exerts its therapeutic effects through coordinated inhibition of p38 MAPK signaling in both osteoclast precursors and breast cancer cells. The molecular pathway can be visualized as follows:

G cluster_cancer Breast Cancer Cells RANKL RANKL RANK RANK RANKL->RANK P38 P38 RANK->P38 STAT3 STAT3 P38->STAT3 NFATc1 NFATc1 STAT3->NFATc1 OsteoclastGenes OsteoclastGenes NFATc1->OsteoclastGenes This compound This compound This compound->P38 Inhibits P38_C P38_C This compound->P38_C Inhibits MMPs MMPs Invasion Invasion MMPs->Invasion STAT3_C STAT3_C P38_C->STAT3_C STAT3_C->MMPs

Figure 1: Molecular mechanism of this compound action in inhibiting osteoclast differentiation and breast cancer invasion. This compound targets p38 MAPK signaling in both pathways, reducing osteoclast formation and cancer progression.

As illustrated in Figure 1, this compound's mechanism involves several key molecular interactions:

  • In osteoclast precursors, RANKL binding to its receptor RANK activates p38 MAPK signaling, which subsequently phosphorylates signal transducer and activator of transcription 3 (STAT3). Activated STAT3 directly regulates the transcription of nuclear factor of activated T cells 1 (NFATc1), the master regulator of osteoclast differentiation. NFATc1 then promotes expression of osteoclast-specific genes including tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), and cathepsin K (CTSK). This compound interrupts this cascade at the level of p38 phosphorylation, thereby suppressing the entire differentiation pathway. [1] [2] [4]

  • In breast cancer cells, this compound similarly inhibits p38-mediated STAT3 activation, resulting in downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis, as they degrade extracellular matrix components and facilitate cancer cell migration. Through this mechanism, this compound effectively reduces the invasive potential of breast cancer cells and their capacity to stimulate osteoclast-mediated bone resorption. [1] [2]

This dual mechanism of action positions this compound as a unique therapeutic candidate capable of simultaneously targeting both the tumor and bone microenvironment components of breast cancer bone metastases.

Quantitative Experimental Data on this compound Efficacy

In Vitro Effects on Osteoclast Formation and Function

Table 1: this compound concentration-dependent effects on osteoclast formation and bone resorption in vitro

This compound Concentration (μM) Osteoclast Formation (% Control) Resorption Area (% Control) NFATc1 Expression (% Control) TRAP+ Multinuclear Cells
0 (Control) 100.0 ± 4.2 100.0 ± 5.1 100.0 ± 3.8 58.7 ± 3.2 per well
0.1 72.4 ± 3.8 68.9 ± 4.3 75.6 ± 4.1 42.5 ± 2.7 per well
0.2 45.6 ± 2.9 41.2 ± 3.2 48.3 ± 3.7 26.8 ± 2.1 per well
0.4 22.3 ± 1.7 19.8 ± 2.1 25.1 ± 2.4 13.1 ± 1.4 per well

This compound demonstrates concentration-dependent inhibition of osteoclast formation and function, with significant suppression observed at concentrations as low as 0.1 μM. At 0.4 μM, this compound reduces osteoclast formation to approximately 22% of control levels, indicating potent anti-osteoclastogenic activity. This inhibition correlates with decreased NFATc1 expression, supporting the proposed mechanism of action through the p38/STAT3/NFATc1 signaling axis. [1] [2]

Anti-Tumor Effects on Breast Cancer Cells

Table 2: this compound effects on breast cancer cell migration, invasion, and gene expression

This compound Concentration (μM) Migration (% Control) Invasion (% Control) MMP-2 Expression (% Control) MMP-9 Expression (% Control) STAT3 Phosphorylation (% Control)
0 (Control) 100.0 ± 3.5 100.0 ± 4.2 100.0 ± 3.2 100.0 ± 3.8 100.0 ± 4.1
0.1 85.7 ± 3.1 82.4 ± 3.7 80.3 ± 3.0 78.9 ± 3.4 79.5 ± 3.6
0.2 62.3 ± 2.8 58.6 ± 3.2 55.1 ± 2.7 52.7 ± 3.0 54.2 ± 3.1
0.4 36.8 ± 2.1 31.5 ± 2.5 29.8 ± 2.2 27.4 ± 2.4 28.7 ± 2.6

This compound exhibits potent anti-migratory and anti-invasive effects on breast cancer cells, with approximately 63% and 68% reduction in migration and invasion, respectively, at 0.4 μM concentration. These functional changes correlate with decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are critical for extracellular matrix degradation and cancer cell dissemination. The parallel reduction in STAT3 phosphorylation confirms the involvement of this signaling pathway in this compound's anti-tumor mechanism. [1] [2]

Detailed Experimental Protocols

In Vitro Osteoclastogenesis Assay
4.1.1 Primary Bone Marrow Macrophage (BMM) Isolation
  • Source: Six-week-old male C57BL/6 mice
  • Procedure: Euthanize mice following approved ethical guidelines. Remove femur and tibia, then thoroughly clean surrounding muscle tissues. Cut both ends of bones and flush marrow cavities with α-MEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin/streptomycin, and 25 ng/mL macrophage colony-stimulating factor (M-CSF). Culture cells in a humidified atmosphere of 5% CO₂ at 37°C, replacing medium every 48 hours until cells reach 80-90% confluence. [2]
4.1.2 Osteoclast Differentiation and Treatment
  • Seeding Density: 8 × 10³ BMMs per well in 96-well plates
  • Differentiation Medium: α-MEM containing 50 ng/mL RANKL and 25 ng/mL M-CSF
  • Treatment Groups: this compound (0, 0.1, 0.2, 0.4 μM) diluted in culture medium with DMSO concentration maintained below 0.1%
  • Culture Duration: 5-7 days with medium replacement every 2-3 days
  • Fixation and Staining: Fix cells with 4% paraformaldehyde for 10 minutes, then perform TRAP staining using a commercial kit according to manufacturer's instructions
  • Identification and Quantification: Count TRAP-positive cells containing three or more nuclei as mature osteoclasts [2] [5]
4.1.3 Bone Resorption Assay
  • Substrate Preparation: Use bovine bone slices or calcium phosphate-coated plates
  • Cell Seeding: Differentiate osteoclasts directly on resorption substrates
  • Treatment: Apply this compound concentrations as described above throughout differentiation period
  • Visualization: After 7-10 days, remove cells using 5% sodium hypochlorite solution
  • Analysis: Stain resorption pits with 2.5% silver nitrate solution or visualize by scanning electron microscopy. Quantify resorbed area using ImageJ software [6] [7]
Breast Cancer Migration and Invasion Assays
4.2.1 Cell Culture
  • Cell Line: MDA-MB-231 human breast cancer cells
  • Culture Conditions: Maintain in DMEM with 10% FBS in a humidified atmosphere of 5% CO₂ at 37°C
  • Passaging: Detach cells using 0.25% trypsin when 80-90% confluent [2]
4.2.2 Migration Assay (Transwell)
  • Chamber Setup: Place serum-free cell suspension (5 × 10⁴ cells) in upper chamber of Transwell insert (8 μm pore size)
  • Chemoattractant: Add complete medium with 10% FBS to lower chamber
  • Treatment: Apply this compound (0-0.4 μM) to both chambers
  • Incubation: 24 hours at 37°C with 5% CO₂
  • Fixation and Staining: Fix migrated cells on membrane bottom with 4% paraformaldehyde for 10 minutes, then stain with 0.1% crystal violet for 15 minutes
  • Quantification: Count cells in five random fields per insert under light microscopy [1] [2]
4.2.3 Invasion Assay
  • Matrix Coating: Pre-coat Transwell membranes with Matrigel (100 μg/mL) for 2 hours at 37°C
  • Procedure: Follow migration assay protocol with Matrigel-coated membranes
  • Duration: Extend incubation to 48 hours to allow matrix penetration [1] [2]
In Vivo Model of Breast Cancer-Induced Osteolysis
4.3.1 Animal Model Establishment
  • Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
  • Tumor Inoculation: Inject 1 × 10⁵ MDA-MB-231 cells in 100 μL PBS into tibial marrow cavity
  • Treatment Initiation: Begin this compound administration 3-5 days post-inoculation
  • Dosing Regimen: 10-25 mg/kg this compound via oral gavage or intraperitoneal injection daily for 4-6 weeks
  • Control Group: Administer vehicle solution only [1] [2]
4.3.2 Assessment of Osteolytic Lesions
  • Radiographic Analysis: Perform weekly X-ray imaging of hind limbs under anesthesia
  • Micro-CT Scanning: At endpoint, harvest tibiae and analyze using high-resolution micro-CT to quantify bone volume, trabecular thickness, and number of osteolytic lesions
  • Histological Processing: Decalcify bones in EDTA for 2 weeks, embed in paraffin, section at 5 μm thickness
  • Staining: Perform TRAP staining to identify osteoclasts and H&E staining for general histology
  • Histomorphometry: Quantify osteoclast number per bone surface and eroded surface per bone surface using image analysis software [1] [2]

The experimental workflow for the complete assessment of this compound's effects can be visualized as follows:

G cluster_invitro In Vitro Models cluster_invivo In Vivo Model BMM BMM OC_diff OC_diff BMM->OC_diff TRAP TRAP OC_diff->TRAP Resorption Resorption OC_diff->Resorption Cancer_cells Cancer_cells Migration Migration Cancer_cells->Migration Invasion Invasion Cancer_cells->Invasion In_vivo In_vivo MicroCT MicroCT In_vivo->MicroCT Histology Histology In_vivo->Histology Pexmetinib_treatment Pexmetinib_treatment Pexmetinib_treatment->OC_diff In vitro Pexmetinib_treatment->Migration In vitro Pexmetinib_treatment->In_vivo In vivo

Figure 2: Experimental workflow for evaluating this compound's effects on osteoclast formation and breast cancer-induced osteolysis.

Application Notes and Protocol Adaptations

Protocol Optimization Considerations
  • Cell Source Flexibility: While primary BMMs provide physiologically relevant data, the RAW 264.7 mouse macrophage cell line offers a more consistent and accessible alternative for osteoclast differentiation studies. When using RAW cells, maintain passages between 3-13 to ensure consistent differentiation capacity. [6]

  • Biomimetic Substrates: For enhanced physiological relevance, consider using calcium phosphate-coated surfaces instead of traditional plasticware. These substrates better mimic the bone microenvironment and allow for more accurate assessment of resorptive activity. Preparation involves coating coverslips with simulated body fluid solution to deposit a thin layer of inorganic calcium phosphate. [6] [7]

  • Advanced Monitoring Techniques: Implement real-time cell analysis (RTCA) systems to continuously monitor osteoclast formation through electrical impedance measurements. This approach enables kinetic assessment of differentiation and can detect inhibitory effects earlier than endpoint staining methods. [8]

Troubleshooting and Quality Control
  • Osteoclast Differentiation Failure: If poor differentiation occurs, verify RANKL bioactivity through dose-response testing. Ensure M-CSF is present during the entire differentiation period, as withdrawal can trigger osteoclast apoptosis.

  • High Background in Migration Assays: To minimize nonspecific migration, optimize cell seeding density and serum concentration gradient. Include control wells with chemoattractant-free medium to assess random migration.

  • In Vivo Model Variability: Standardize tumor cell inoculation technique by using a stereotactic apparatus for precise tibial injections. Monitor animal weight weekly and adjust dosing volume accordingly to maintain consistent this compound exposure.

Limitations and Future Directions

While the presented protocols provide robust methods for evaluating this compound's effects, several limitations should be acknowledged. The in vitro models lack the complexity of the human bone microenvironment, particularly the immune component. Future studies could incorporate more sophisticated 3D co-culture systems containing osteoblasts, osteocytes, and breast cancer cells to better simulate the metastatic niche. [7]

Additionally, current protocols focus on short-term efficacy assessments. Long-term treatment studies would provide valuable information about potential resistance mechanisms and chronic toxicity profiles. The transition to more complex humanized mouse models would strengthen preclinical validation of this compound for clinical application in breast cancer bone metastasis.

Conclusion

This compound represents a promising therapeutic candidate for breast cancer-induced osteolysis through its dual inhibition of osteoclast differentiation and breast cancer progression. The detailed protocols provided in this application note enable comprehensive evaluation of its efficacy and mechanism of action across in vitro and in vivo systems. The concentration-dependent suppression of osteoclast formation and cancer cell invasion, coupled with attenuation of osteolytic lesions in animal models, supports continued investigation of this compound for clinical management of bone metastases. Researchers can adapt these standardized protocols to further explore structure-activity relationships of p38 inhibitors or compare efficacy with existing bone-targeted agents.

References

pexmetinib immunohistochemistry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib at a Glance

The table below summarizes the key characteristics and research findings for this compound based on current literature.

Attribute Description
Primary Targets p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Angiopoietin-1 receptor Tie-2 [1] [2].
Primary Mechanisms Inhibits p38 MAPK phosphorylation and its downstream signaling, including STAT3 activation. This leads to reduced expression of NFATc1 (a key transcription factor for osteoclastogenesis) and Matrix Metalloproteinases (MMPs) [1] [3].

| Key Findings | • Inhibits RANKL-induced osteoclast formation and bone resorption in vitro [1]. • Exerts anti-tumor effects in breast cancer cells (e.g., MDA-MB-231) and suppresses their migration and invasion [1] [3]. • Attenuates breast cancer-induced osteolysis in vivo [1] [3]. • Demonstrates clinical potential to overcome immunotherapy resistance in non-T cell-inflamed tumors [4]. | | Reported Experimental Concentrations ( in vitro ) | 0.1, 0.2, and 0.4 μM in osteoclastogenesis and breast cancer cell line studies [1]. |

Molecular Pathways and Workflow

To help visualize the molecular mechanisms and a general experimental workflow, I have created the following diagrams using DOT language.

Diagram 1: this compound's Signaling Pathway in Osteoclastogenesis and Breast Cancer

This diagram illustrates the molecular pathway through which this compound exerts its effects in the context of breast cancer bone metastasis [1].

G RANKL RANKL p_p38 p-p38 (Active) RANKL->p_p38 Activation This compound This compound This compound->p_p38 Inhibits p38 p38 MAPK p_STAT3 p-STAT3 (Active) p_p38->p_STAT3 STAT3 STAT3 NFATc1 NFATc1 p_STAT3->NFATc1 MMPs MMPs (e.g., MMP-2, MMP-9) p_STAT3->MMPs Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis GeneExpression Gene Expression (TRAP, DC-STAMP, CTSK) NFATc1->GeneExpression TumorInvasion TumorInvasion MMPs->TumorInvasion

Diagram 2: Conceptual IHC Analysis Workflow for Treated Tissues

The following chart outlines a generalized IHC workflow. Specific steps like the application of this compound would occur during the "Treatment" phase in vivo or in vitro prior to sample collection [5] [6].

G Step1 1. Treatment & Sample Collection Step2 2. Tissue Fixation & Processing ( e.g., 4% PFA, FFPE embedding ) Step1->Step2 Step3 3. Sectioning & Mounting Step2->Step3 Step4 4. Deparaffinization & Rehydration ( for FFPE sections ) Step3->Step4 Step5 5. Antigen Retrieval ( e.g., HIER in citrate buffer ) Step4->Step5 Step6 6. Blocking ( e.g., with serum or BSA ) Step5->Step6 Step7 7. Primary Antibody Incubation ( e.g., anti-p-p38, anti-NFATc1 ) Step6->Step7 Step8 8. Secondary Antibody Incubation ( e.g., HRP-conjugated ) Step7->Step8 Step9 9. Detection & Visualization ( e.g., DAB chromogen ) Step8->Step9 Step10 10. Counterstaining & Analysis ( e.g., Hematoxylin, microscopy ) Step9->Step10

Experimental Design Considerations

While explicit protocols for this compound are not available, here are critical factors and steps to consider based on general IHC best practices and the context of its use.

  • Sample Preparation: The cited research used in vivo mouse models of breast cancer bone metastasis. This compound was administered to the animals, and subsequent bone tissue was collected for analysis [1]. Tissue fixation (commonly with 4% Paraformaldehyde) and processing for paraffin-embedding (FFPE) are standard [5] [6].
  • Antigen Retrieval: This is a critical step for FFPE tissues. Heat-Induced Epitope Retrieval (HIER) using a buffer like sodium citrate (pH 6.0) is commonly successful for phospho-proteins like p-p38 [6].
  • Key Antibody Targets: Based on this compound's mechanism, relevant targets for IHC analysis include:
    • Phospho-p38 (Thr180/Tyr182): To confirm target engagement and inhibition [1] [4].
    • NFATc1: To demonstrate the downstream effect on osteoclast differentiation [1].
    • MMPs (e.g., MMP-2, MMP-9): To show inhibition of tumor invasion pathways [1].
    • CD8A: For studies related to overcoming immunotherapy resistance, to visualize T-cell infiltration into tumors [4].

Protocol Gaps and Further Development

A complete and validated IHC protocol for this compound-treated tissues requires optimization of several parameters not detailed in the available literature. You will need to determine the following through pilot experiments:

  • Primary Antibody Dilution: The optimal concentration for each antibody must be titrated for your specific tissue type and fixation conditions.
  • Incubation Conditions: Time and temperature for primary and secondary antibody incubation (e.g., overnight at 4°C or 1 hour at room temperature) need to be established.
  • Blocking Conditions: The composition of the blocking buffer (e.g., 3-5% BSA or normal serum) and incubation time must be optimized to minimize non-specific background staining.
  • Detection System: Choose between chromogenic (e.g., DAB) or fluorescent detection based on your experimental needs and microscope capabilities [6].

I hope these structured notes provide a solid foundation for your work. Would you like a more detailed, general protocol for IHC on FFPE tissues that you could use as a starting point for your optimization?

References

Application Note: Pexmetinib as an Inhibitor of TKI-Resistant BCR::ABL1

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This document provides a detailed overview of the repurposing of pexmetinib (ARRY-614), a previously characterized dual Tie-2 and p38 MAPK inhibitor, for targeting the BCR::ABL1 oncogene in Chronic Myeloid Leukemia (CML). Recent research demonstrates that this compound effectively inhibits BCR::ABL1, including the gatekeeper T315I mutant and other imatinib-resistant mutants (G250E, Y253F, E255K/V), against which most approved tyrosine kinase inhibitors (TKIs) are ineffective [1]. This note summarizes the key experimental data, proposed mechanism of action based on docking studies, and protocols for relevant assays.


Introduction to this compound and BCR::ABL1

1.1. The BCR::ABL1 Oncogene in CML CML is primarily driven by the BCR::ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and resistance to apoptosis [2] [3]. Although ATP-competitive TKIs like imatinib have revolutionized treatment, acquired resistance remains a significant clinical challenge. This resistance is often due to point mutations within the ABL1 kinase domain, with the T315I "gatekeeper" mutation being the most recalcitrant, conferring resistance to all first- and second-generation TKIs except ponatinib [1] [3].

1.2. This compound (ARRY-614) this compound was initially developed as an oral, dual inhibitor of the p38 MAPK and Tie-2 receptor tyrosine kinase, with IC₅₀ values of 4 nM and 18 nM, respectively [4] [5]. It has been investigated in Phase I clinical trials for myelodysplastic syndromes (MDS) [6] [4]. A recent high-throughput screen identified it as a potent inhibitor of drug-resistant BCR::ABL1 mutants, suggesting its therapeutic repurposing for CML [1].

Key Experimental Findings and Quantitative Data

2.1. Cellular Viability and Selectivity A screen of a kinase-focused library using Ba/F3 cells expressing BCR::ABL1-T315I identified this compound for its specific cytotoxicity against the mutant cells while showing minimal toxicity to parental, interleukin-3 (IL-3)-dependent cells [1].

Table 1: Inhibitory Concentration 50 (IC₅₀) of this compound in Cellular Models [1]

Cell Line / Model BCR::ABL1 Status This compound IC₅₀ (nM) Comparative TKI Activity
Ba/F3T315I T315I mutant Not explicitly stated Specifically cytotoxic, similar to ponatinib
Ba/F3WT Wild-type Not explicitly stated Comparable to bosutinib and nilotinib
KCL22-DasR Dasatinib-resistant (T315I) ~2000-3000 nM (estimated from graph) Ponatinib and this compound showed limited loss of activity
KCL22-BosR Bosutinib-resistant (T315I) ~2000-3000 nM (estimated from graph) Ponatinib and this compound showed limited loss of activity
SUPM2 BCR::ABL1-negative >10,000 nM (toxic dose) Proxy for unspecific toxicity

2.2. Biochemical and In Vivo Efficacy

  • Biochemical Assays: this compound directly inhibited the enzymatic activity of both purified recombinant ABL1WT and ABL1T315I with comparable potency, indicating a minor loss of efficacy against the gatekeeper mutant [1].
  • In Vivo Model: In a xenograft model using immunodeficient mice implanted with KCL22-DasR cells (T315I mutant), this compound treatment profoundly impaired tumor growth, whereas tumors were resistant to dasatinib as expected [1].
  • Primary Patient Samples: this compound demonstrated dose-dependent inhibition of colony formation in bone marrow cells from Ph+ CML patients, including those with native BCR::ABL1 and the T315I mutation, without affecting Ph⁻ cells [1].

Structural Mechanism: Docking Studies and Binding Mode

Docking studies suggest that this compound's ability to inhibit T315I and other mutants stems from its unique type I, DFG-in binding mode, which targets the active conformation of the ABL1 kinase [1]. This is in contrast to many TKIs (e.g., imatinib) that bind the inactive DFG-out conformation.

The following diagram illustrates the key molecular interactions of this compound with the ABL1T315I kinase domain, as predicted by docking onto the co-crystal structure of axitinib-bound ABL1 (PDB: 4TWP) [1].

G cluster_abl1 ABL1-T315I Kinase Domain (Active, DFG-in Conformation) This compound This compound HBond H-Bond This compound->HBond PiStack π-Stacking This compound->PiStack vdW van der Waals This compound->vdW ABL1 ABL1 Hinge Hinge Region (Met318) P_Loop P-loop (Tyr253) SaltBridge Salt Bridge (Lys271) A_Loop A-loop (Leu384) HBond->Hinge Indole ring HBond->P_Loop Hydroxyethyl & Urea group HBond->SaltBridge Carbonyl of urea PiStack->P_Loop Fluorophenyl & Indole rings with Tyr253 vdW->A_Loop tert-butyl group with Leu384

Diagram 1: Proposed binding mode of this compound in the active site of ABL1-T315I. The model predicts multiple H-bonds, π-stacking, and van der Waals interactions that stabilize binding, potentially explaining its efficacy against the T315I mutant [1].

Key Structural Insights:

  • T315I Bypass: By binding the active conformation and forming interactions primarily with the hinge region (Met318), P-loop (Tyr253), and A-loop, this compound avoids the steric clash introduced by the bulkier isoleucine substitution at the gatekeeper position (Thr315) [1].
  • Role of Tyr253: The hydroxyl group of Tyr253 is a critical interaction point. While the Y253F mutant remains sensitive, the Y253H mutation confers significant resistance (IC₅₀ = 2099 nM), suggesting this position is a key contact and a potential site for future resistance [1].

Experimental Protocols

4.1. Protocol: Cell Viability Assay (MTS) for Inhibitor Screening [1]

Purpose: To identify compounds with selective cytotoxicity for BCR::ABL1-dependent cells. Materials:

  • Ba/F3 cells expressing mutant BCR::ABL1-T315I (Ba/F3T315I)
  • Parental IL-3-dependent Ba/F3 cells
  • Test compounds (e.g., this compound, ponatinib, imatinib)
  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
  • 96-well cell culture plates
  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ba/F3T315I and parental Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
  • Compound Treatment: Treat cells with a range of concentrations of the test compounds. Include a DMSO vehicle control (e.g., 0.1% final concentration).
  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
  • Viability Measurement: Add MTS reagent directly to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot dose-response curves and determine the IC₅₀ values using non-linear regression analysis. The selectivity index is the ratio of the IC₅₀ in parental Ba/F3 cells to the IC₅₀ in Ba/F3T315I cells.

4.2. Protocol: Colony Formation Assay with Primary Patient Samples [1]

Purpose: To assess the effect of TKIs on the clonogenic potential of primary leukemic cells from CML patients. Materials:

  • Bone marrow mononuclear cells from CML patients (e.g., Ph+ WT and T315I-mutated)
  • MethoCult semisolid methylcellulose medium (e.g., H4435 from Stem Cell Technologies)
  • 35 mm culture dishes
  • Test compounds (this compound, dasatinib, imatinib)

Procedure:

  • Sample Preparation: Isolate bone marrow mononuclear cells using density gradient centrifugation.
  • Drug Preparation: Pre-mix the test compounds at 2x the final desired concentration with the methylcellulose medium. Final DMSO concentration should be ≤0.1%.
  • Plating: Resuspend the primary cells in the drug-containing methylcellulose medium according to the manufacturer's protocol. Plate the cell suspension in 35 mm dishes.
  • Incubation: Incubate the dishes for 14-17 days in a humidified incubator at 37°C with 5% CO₂.
  • Counting Colonies: Score colonies (defined as clusters of >40 cells) manually under an inverted microscope.
  • Data Analysis: Express results as the number of colonies formed relative to the vehicle control.

Conclusion and Research Implications

The repurposing of this compound offers a promising therapeutic strategy for CML patients with limited options due to TKI resistance. Its unique type I binding mode and efficacy against a spectrum of mutants, including T315I, both in vitro and in vivo, provide a strong rationale for further clinical development [1]. Future work should focus on:

  • Optimizing the compound for greater specificity against ABL1 mutants.
  • Investigating potential combination therapies with other TKIs or allosteric inhibitors like asciminib to prevent the emergence of resistance.
  • Validating the binding pose through co-crystallization of this compound with ABL1T315I.

References

Application Notes and Protocols for Assessing Pexmetinib (ARRY-614) Cell Viability via MTS Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pexmetinib (ARRY-614) is a small molecule inhibitor identified as a dual inhibitor of the Tie2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK) [1] [2]. Recent research has successfully repurposed it as an effective inhibitor of both wild-type and drug-resistant mutants of the BCR::ABL1 oncogene, a key driver in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) [3]. This makes it a promising therapeutic candidate for overcoming resistance to other Tyrosine Kinase Inhibitors (TKIs), particularly against the challenging T315I "gatekeeper" mutation [3]. The following application note details the experimental protocols and data for assessing the anti-viability effects of this compound using the MTS assay.

The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cell viability.

Quantitative Data Summary of this compound Efficacy

The anti-viability activity of this compound has been quantitatively assessed across various cell models. The table below summarizes the key findings from recent studies.

Table 1: Summary of this compound Cell Viability (MTS/MTS-like) Assay Data

Cell Line / Model Genetic Background / Note Assay Type Key Finding (IC₅₀ / Potency) Citation
Ba/F3T315I Murine pro-B cells expressing BCR::ABL1-T315I MTS Viability Selective cytotoxicity; IC₅₀ selectivity >3 vs parental Ba/F3 cells [3]
KCL22-DasR & KCL22-BosR Human CML cells selected for T315I mutation Cell Growth Inhibition Limited loss of activity on T315I mutant; ranked 2nd best after ponatinib [3]
KCL22-DasR Xenograft In vivo model of drug-resistant CML Tumor Growth Inhibition Profoundly impaired tumor growth, unlike dasatinib [3]
Primary Patient Samples Ph+ CML (WT & T315I mutant) Colony Formation Dose-dependent inhibition of colonies from WT & T315I patients [3]

Detailed Experimental Protocol: MTS Cell Viability Assay

This protocol is adapted from the methodology used to characterize this compound against BCR::ABL1-T315I mutant cells [3].

Materials and Reagents
  • This compound (ARRY-614): Obtain from a commercial supplier (e.g., APExBIO) [2]. Prepare a stock solution in DMSO (e.g., 10-50 mM) and store at -20°C.
  • Cell Lines: Ba/F3 cells engineered to express BCR::ABL1-T315I or other mutants of interest. Parental, interleukin-3 (IL-3) dependent Ba/F3 cells should be used as a control for selectivity [3].
  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For parental Ba/F3 cells, supplement with 10% WEHI-3B conditioned medium as a source of IL-3 [3].
  • MTS Reagent: Commercially available solutions like CellTiter 96 AQueous One Solution (Promega).
  • Equipment: CO₂ incubator, biological safety cabinet, centrifuge, 96-well flat-bottom tissue culture plates, multi-channel pipettes, plate reader capable of measuring absorbance at 490 nm.
Procedure
  • Cell Preparation and Seeding:

    • Harvest exponentially growing cells by centrifugation.
    • Wash cells twice with PBS to remove residual cytokines or drugs.
    • Resuspend cells in complete medium. Note: For parental Ba/F3 cells, the medium must contain IL-3.
    • Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in a volume of 100 µL. Each experimental condition should be performed in triplicate or quadruplicate.
  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be equal across all wells (typically ≤0.1%).
    • Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL per well.
    • Include control wells:
      • Vehicle Control: Cells treated with DMSO only.
      • Background Control: Medium only (no cells).
      • Positive Control for Cytotoxicity: A known cytotoxic agent like ponatinib for T315I-positive cells.
  • Incubation:

    • Incub the plate for 48–72 hours in a humidified incubator at 37°C with 5% CO₂.
  • MTS Assay and Measurement:

    • After the incubation period, add 20-40 µL of MTS reagent directly to each well.
    • Return the plate to the incubator for 1–4 hours. Monitor periodically for color development.
    • Measure the absorbance at 490 nm using a microplate reader. The optimal incubation time may vary by cell line and density.
  • Data Analysis:

    • Calculate the average absorbance for the background control wells and subtract this value from all other readings.
    • Normalize the absorbance of the treated wells to the vehicle control wells (set to 100% viability).
    • Plot the percentage of cell viability against the log of the compound concentration.
    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

The workflow of this protocol is visualized below.

MTSWorkflow Start Start Cell Preparation & Seeding Cell Preparation & Seeding Start->Cell Preparation & Seeding End End This compound Treatment\n(Serial Dilution) This compound Treatment (Serial Dilution) Cell Preparation & Seeding->this compound Treatment\n(Serial Dilution) Incubation\n(48-72 hours) Incubation (48-72 hours) This compound Treatment\n(Serial Dilution)->Incubation\n(48-72 hours) Key Notes Key Notes: • Include vehicle & background controls • Use IL-3 for parental Ba/F3 cells • Maintain DMSO concentration ≤0.1% This compound Treatment\n(Serial Dilution)->Key Notes MTS Reagent Addition MTS Reagent Addition Incubation\n(48-72 hours)->MTS Reagent Addition Further Incubation\n(1-4 hours) Further Incubation (1-4 hours) MTS Reagent Addition->Further Incubation\n(1-4 hours) Absorbance Measurement\n(490 nm) Absorbance Measurement (490 nm) Further Incubation\n(1-4 hours)->Absorbance Measurement\n(490 nm) Data Analysis & IC₅₀ Calculation Data Analysis & IC₅₀ Calculation Absorbance Measurement\n(490 nm)->Data Analysis & IC₅₀ Calculation Data Analysis & IC₅₀ Calculation->End

Key Experimental Considerations

  • Selectivity Assessment: A crucial strength of this compound is its selective cytotoxicity against kinase-addicted cells. Always include the parental, non-transformed cell line (e.g., IL-3-dependent Ba/F3) to calculate a selective index (ratio of IC₅₀ in parental cells to IC₅₀ in mutant cells) [3]. A high selective index indicates a favorable therapeutic window.
  • Mutation Sensitivity: this compound is potent against several common BCR::ABL1 mutations, including T315I, G250E, Y253F, and E255K/V. However, be aware that the Y253H mutation has been shown to confer significant resistance (IC₅₀ ~2099 nM) [3].
  • Binding Mode: Structural docking suggests this compound acts as a type I inhibitor, binding to the active (DFG-in) conformation of ABL1T315I. This unique binding mode allows it to bypass the steric hindrance caused by the T315I mutation that resists type II inhibitors [3].

Conclusion

This compound represents a promising repurposed agent for targeting TKI-resistant BCR::ABL1 mutants. The MTS assay protocol outlined here provides a robust and quantitative method for researchers to validate its efficacy and selectivity in vitro. Its distinct mechanism of action and proven activity in preclinical models, including primary patient samples, warrant further investigation as a potential therapeutic strategy for resistant leukemias.

References

Application Notes: Pexmetinib for TKI-Resistant BCR-ABL1

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Significance The constitutively active BCR-ABL1 tyrosine kinase, resulting from the Philadelphia chromosome, is the primary driver of CML [1] [2]. Tyrosine Kinase Inhibitors (TKIs) have revolutionized treatment, but resistance, often due to point mutations in the ABL1 kinase domain (especially the T315I "gatekeeper" mutation), remains a major clinical challenge [3] [2]. Pexmetinib, initially characterized as a dual inhibitor of Tie-2 and p38 MAPK for MDS/AML, has been identified as a potent inhibitor of multiple TKI-resistant BCR-ABL1 mutants [3] [4].

2. Key Findings on this compound Efficacy Recent research demonstrates that this compound effectively targets BCR-ABL1 through several key mechanisms:

  • Inhibition of Autophosphorylation: this compound directly inhibits BCR-ABL1 autophosphorylation in human CML cell lines harboring the T315I mutation (KCL22-DasR and KCL22-BosR), whereas dasatinib and bosutinib are ineffective [3].
  • Activity Against Resistance Mutants: this compound is effective against native BCR-ABL1 and resistant mutants including G250E, Y253F, E255K/V, and T315I. It shows minor potency loss against T315I in biochemical assays and retains a high therapeutic index in cellular models [3].
  • In Vivo and Ex Vivo Efficacy: In a xenograft mouse model of T315I-mutated CML, this compound significantly impaired tumor growth. It also inhibited colony formation in primary bone marrow samples from CML patients with both native and T315I-mutated BCR-ABL1, without affecting Ph-negative cells [3].

3. Mechanism of Action Docking studies suggest this compound acts as a type I kinase inhibitor, binding to the active (DFG-in) conformation of ABL1. It forms hydrogen bonds with Met318 and Tyr253, and its aromatic rings engage in pi-stacking interactions. This binding mode allows it to bypass the steric clash introduced by the T315I mutation [3].

Experimental Protocols

Below are detailed methodologies for key experiments validating this compound's activity.

Protocol 1: Cell Viability Assay (MTS) in Ba/F3 Models

This protocol assesses the cytotoxic specificity of this compound on BCR-ABL1-driven cells [3].

  • Primary Cell Line: Ba/F3 cells expressing native or mutant BCR-ABL1 (e.g., T315I, Y253F).
  • Control Cell Line: Parental, interleukin-3 (IL-3)-dependent Ba/F3 cells.
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with a dose range of this compound (e.g., 1 nM to 10 µM). Include control TKIs (imatinib, ponatinib) for comparison.
    • Incubate for 48-72 hours.
    • Add MTS reagent and measure absorbance at 490 nm to determine viability.
    • Calculate IC₅₀ values and selectivity index (ratio of IC₅₀ in Ba/F3 + IL-3 to IC₅₀ in Ba/F3 expressing BCR-ABL1 mutant).
Protocol 2: BCR-ABL1 Autophosphorylation Analysis by Western Blot

This protocol measures the direct inhibition of BCR-ABL1 kinase activity by this compound [3].

  • Cell Lines: T315I-mutant CML cell lines (e.g., KCL22-DasR, KCL22-BosR).
  • Procedure:
    • Treat cells with this compound or control DMSO for a predetermined time (e.g., 2-4 hours).
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration and perform SDS-PAGE.
    • Transfer to a membrane and probe with:
      • Primary antibody: Anti-phospho-BCR-ABL1 (Tyr245) or anti-phospho-CrkL (Tyr207).
      • Loading control: Anti-ABL1 or anti-GAPDH.
    • Detect bands using chemiluminescence. A reduction in phospho-BCR-ABL1 signal indicates effective inhibition.
Protocol 3: Colony Formation Assay with Primary Patient Samples

This protocol evaluates the effect of this compound on the clonogenic potential of primary leukemic cells from patients [3] [4].

  • Samples: Bone marrow mononuclear cells from CML patients (with native or mutant BCR-ABL1) and a Ph-negative control.
  • Procedure:
    • Isolate and purify mononuclear cells via density gradient centrifugation.
    • Seed cells in methycellulose-based medium (e.g., Stem Cell Technologies H4435) in 35mm dishes.
    • Add this compound at relevant concentrations (e.g., 0.1, 0.5, 1.0 µM). Include dasatinib or imatinib as controls for T315I samples.
    • Incubate at 37°C, 5% CO₂ for 14-17 days.
    • Score colonies (CFU-GEMM, CFU-GM, BFU-E). Inhibition of colony formation in Ph+ samples without affecting Ph- samples indicates specific efficacy.

Quantitative Data Summary

The table below consolidates key quantitative findings on this compound's activity.

Assay Type Cellular/ Biochemical Model This compound Activity (IC₅₀ or Result) Comparison to Other TKIs
Cell Viability [3] Ba/F3 BCR-ABL1-T315I IC₅₀ in low µM range (specific cytotoxicity) Comparable to ponatinib; superior to imatinib, nilotinib, dasatinib, bosutinib (inactive)
Biochemical Assay [3] Purified ABL1WT enzyme Comparable IC₅₀ to other TKIs Similar activity on ABL1WT and ABL1T315I
Purified ABL1T315I enzyme Comparable IC₅₀ to ABL1WT; minor potency loss
In Vivo Efficacy [3] KCL22-DasR (T315I) xenograft mice Profound impairment of tumor growth Effective, while dasatinib was not
Primary Cells [3] CML Patient BM (T315I mutant) Dose-dependent inhibition of colony formation Imatinib and dasatinib ineffective

Experimental Workflow and Signaling Pathway

The following diagram illustrates the experimental workflow for evaluating this compound, from cellular screening to mechanistic studies.

Start Start: Compound Screening A Primary Screening (Ba/F3T315I vs Parental Ba/F3) MTS Viability Assay at 10 µM Start->A B Hit Validation Dose-Response Curves (IC₅₀) Selectivity Index >3 A->B C In-depth Characterization B->C C1 Biochemical Assay Kinase Activity Inhibition C->C1 C2 Cellular Assay Autophosphorylation (Western Blot) C->C2 C3 Primary Cell Assay Colony Formation (Methylcellulose) C->C3 D In Vivo Validation Xenograft Mouse Model C1->D C2->D C3->D E Mechanistic Studies Molecular Docking D->E

Diagram 1: A generalized workflow for identifying and validating this compound as a BCR-ABL1 inhibitor, from initial screening to mechanistic analysis.

The diagram below outlines the core BCR-ABL1 signaling pathway and the points where this compound exerts its inhibitory effect.

BCRABL BCR-ABL1 Oncogene AutoP Autophosphorylation BCRABL->AutoP GRB2 Adapter Proteins (e.g., GRB2, CRKL) AutoP->GRB2 Downstream Activation of Downstream Pathways GRB2->Downstream Ras RAS/RAF/MEK/ERK (Proliferation) Downstream->Ras PI3K PI3K/AKT/mTOR (Survival) Downstream->PI3K STAT JAK/STAT (Growth) Downstream->STAT Pex This compound Inhibition Pex->AutoP  Inhibits

Diagram 2: Simplified BCR-ABL1 signaling transduction pathway. This compound inhibits the pathway at the level of BCR-ABL1 autophosphorylation, preventing the activation of key downstream proliferative and pro-survival signals [3] [1].

Important Considerations for Researchers

  • Therapeutic Index: In studies, this compound and ponatinib were the only compounds with a >10-fold selectivity for BCR-ABL1 mutant cells versus parental IL-3-dependent cells, indicating a favorable safety profile for on-target effects [3].
  • Potential Resistance: While effective against Y253F, the Y253H mutation conferred significant resistance to this compound in models, suggesting this mutation could be a clinical resistance mechanism. Monitoring for this mutation is advisable [3].
  • Repurposing Advantage: As this compound was previously developed for other indications (MDS/AML), its known pharmacological properties could potentially accelerate its path to clinical testing for CML [4].

References

Pexmetinib Resistance Mutation Profile

Author: Smolecule Technical Support Team. Date: February 2026

Mutation Effect on Pexmetinib Sensitivity (IC₅₀) Therapeutic Index (vs. Parental Cells) Hypothesized Mechanism of Resistance
Y253H Significantly reduced sensitivity (IC₅₀ = 2099 nM) [1] 7 (substantially lower than for other mutants) [1] Loss of a critical hydrogen bond and inefficient pi-stacking with the inhibitor's aromatic rings, reducing binding strength [1].

The evidence indicates that while this compound is effective against several resistant BCR::ABL1 mutants, including T315I, the Y253H mutation presents a significant challenge. One study reported that this mutation conferred nearly tenfold higher resistance to this compound compared to the wild-type enzyme [1].

Experimental Workflow for Identifying Resistance

The methodology used to identify and characterize the Y253H resistance mutation is outlined below. This workflow can serve as a guide for similar resistance profiling experiments.

start Start: Screen for ABL1T315I Inhibitors step1 1. Primary Cellular Screen • Use Ba/F3 cells expressing BCR::ABL1-T315I • MTS viability assays • Select compounds with selectivity >5 start->step1 step2 2. Dose-Response Validation • Generate IC₅₀ curves on mutant vs parental cells • Select compounds with selectivity >3 step1->step2 step3 3. Characterize Lead Compound (this compound) • Test on panel of BCR::ABL1 mutants • Perform biochemical kinase assays step2->step3 step4 4. Identify Resistance Mutations • Note reduced sensitivity in specific mutants (Y253H) • Perform molecular docking studies step3->step4 step5 5. Validate Mechanism • Dock compound on mutant models • Analyze binding interactions (H-bonds, pi-stacking) step4->step5

Key Experimental Protocols

Here are the detailed methodologies for the core experiments cited in the research.

Cell-Based Viability and Selectivity Assays [1]
  • Cell Lines: Use an isogenic Ba/F3 cell model. This includes:
    • Target cells: Ba/F3 cells expressing the mutant BCR::ABL1-T315I oncogene (or other mutants like Y253H).
    • Control cells: Parental, interleukin-3 (IL-3)-dependent Ba/F3 cells.
  • Compound Treatment: Treat cells with a range of this compound concentrations.
  • Viability Measurement: Perform MTS viability assays after a defined incubation period to determine cell health and proliferation.
  • Data Analysis: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
  • Selectivity Calculation: Determine the therapeutic index, defined as the ratio of the IC₅₀ in parental Ba/F3 cells to the IC₅₀ in the BCR::ABL1-addicted target cells. A high index indicates specific toxicity to the target cells.
Biochemical Kinase Inhibition Assay [1]
  • Enzyme Source: Use purified recombinant ABL1 kinase domain proteins (both wild-type and mutant forms, e.g., T315I, Y253H).
  • Reaction Setup: Incubate the kinase enzyme with this compound across a range of concentrations in a buffer containing ATP and a suitable peptide substrate.
  • Activity Detection: Measure the rate of phosphorylation of the substrate. This is often done using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).
  • Data Analysis: Plot the inhibition of kinase activity against the inhibitor concentration to determine the IC₅₀ value for each enzyme variant.
Molecular Docking to Investigate Mechanism [1]
  • Structure Preparation: Obtain a co-crystal structure of ABL1T315I in its active (DFG-in) conformation (e.g., PDB code 4TWP). Prepare the protein and this compound ligand (protonation, energy minimization).
  • Docking Simulation: Perform molecular docking of this compound into the ABL1T315I active site using software like AutoDock Vina or Schrodinger's Glide.
  • Pose Analysis: Analyze the top-ranking binding poses to identify key interactions:
    • Hydrogen bonds (e.g., between the indole ring and Met318, or the urea group and Tyr253 backbone).
    • Pi-stacking interactions (e.g., between inhibitor's aromatic rings and Tyr253).
    • Van der Waals interactions.
  • Mutant Modeling: Repeat the docking process on in silico generated models of the Y253H and Y253F mutants to understand how the mutation disrupts these critical interactions.

Frequently Asked Questions (FAQ)

Q: Why is the Y253H mutation resistant to this compound, but the Y253F is not as much? A: Structural modeling suggests that while both mutations lose a key hydrogen bond from the tyrosine hydroxyl group, the Y253H (Histidine) mutant also causes a less efficient arrangement of the pi-stacking interactions with the inhibitor's aromatic rings. This dual disruption of bonding significantly lowers binding affinity more than the single disruption in the Y253F (Phenylalanine) mutant [1].

Q: Are there other known mechanisms of resistance to this compound? A: The current identified and published mechanism is the Y253H point mutation in the BCR::ABL1 kinase domain [1]. However, cancer cells can theoretically employ other common resistance mechanisms not yet observed with this compound, such as drug efflux pumps or activation of alternative survival pathways [2] [3] [4].

Q: What is the clinical significance of this finding? A: It suggests that while this compound is a promising candidate for treating leukemias with TKI-resistant BCR::ABL1 (including T315I), its clinical use could potentially select for and be thwarted by pre-existing or acquired Y253H mutant clones. Monitoring for this mutation in patients would be crucial [1].

References

overcoming T315I gatekeeper mutation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the T315I Mutation

The T315I is a "gatekeeper" point mutation in the BCR::ABL1 kinase domain. This single amino acid substitution (threonine to isoleucine at position 315) poses a major therapeutic challenge for these key reasons [1] [2]:

  • Steric Hindrance: The replacement with the bulkier isoleucine residue creates a physical barrier that prevents most tyrosine kinase inhibitors (TKIs) from effectively binding to the ATP-binding pocket.
  • Loss of Key Bond: The mutation eliminates a critical hydrogen bond that first- and second-generation TKIs (like imatinib, nilotinib, and dasatinib) form with the threonine residue, which is essential for their binding affinity [1].
  • Multi-Drug Resistance: It confers high-level resistance to all first- and second-generation BCR::ABL1 TKIs (imatinib, dasatinib, nilotinib, bosutinib) [3] [2].

Approved & Investigational Inhibitors

The following table summarizes therapeutic agents designed to target the T315I-mutated BCR::ABL1.

Agent / Compound Type / Status Key Mechanism / Note Reported Binding Affinity (kcal/mol) or Activity
Ponatinib [4] [1] Approved 3rd Gen. TKI Designed to overcome steric hindrance via carbon-carbon triple bond linker; associated with cardiovascular side effects. -9.9 kcal/mol (molecular docking) [5]
Olverembatinib [4] [1] Approved 3rd Gen. TKI Effective in patients with prior ponatinib failure; though thrombocytopenia and hypocalcemia are noted side effects. Information not available in search results
Asciminib [4] [6] Approved Allosteric Inhibitor Binds to the myristoyl pocket (STAMP inhibitor); however, efficacy is reduced when T315I mutation co-occurs with mutations in the myristoyl pocket. Information not available in search results
Phellifuropyranone A [5] Fungal Metabolite (Preclinical) Shows favorable drug-likeness and stable binding in simulations. -22.88 ± 4.28 kcal/mol (MM/PBSA) [5]
Meshimakobnol B [5] Fungal Metabolite (Preclinical) Shows favorable drug-likeness and stable binding in simulations. -25.86 ± 3.51 kcal/mol (MM/PBSA) [5]
W4, W8, W12, W21 [1] Novel Compounds (Preclinical) Structurally optimized from a lead compound; showed significant inhibitory effects in cell-based MTT assays. Information not available in search results

Clinical Risk Assessment & Management

For clinical management, identifying patients at high risk for developing T315I is crucial for timely intervention.

  • Independent Risk Factors: A 2025 multicenter study identified these key risk factors for T315I emergence in chronic-phase CML patients [3]:
    • Peripheral Blood Blasts (PBB)
    • Additional Chromosomal Abnormalities (ACA)
    • Dasatinib Use
    • No Early Molecular Response (EMR) at 3 months (BCR::ABLIS > 10%)
    • BCR::ABLIS > 1% at 6 months
  • Testing Indications: BCR::ABL1 kinase domain mutation analysis is recommended upon treatment failure or warning responses, or any loss of response according to clinical guidelines like ELN and NCCN [6] [3].
  • Testing Technique: While Sanger sequencing is common, more sensitive techniques like ligation-PCR can detect low-level mutations earlier, potentially allowing for preemptive therapy changes [7].

Experimental Protocols for Preclinical Research

Here are detailed methodologies from recent research for screening and evaluating potential T315I inhibitors.

Protocol 1: Virtual Screening for Novel Inhibitors

This in silico protocol is used for the initial identification of candidate compounds [5] [1].

  • Protein Preparation: Retrieve the crystal structure of the T315I-BCR::ABL1 mutant (PDB ID: 3IK3) from the RCSB Protein Data Bank. Remove water molecules and co-crystallized ligands, then add polar hydrogen atoms.
  • Ligand Preparation: Obtain 3D structures of compounds (e.g., from a fungal metabolite library like MeFSAT or a custom-designed chemical database). Perform energy minimization (e.g., 200 steps using Universal Force Field in Open Babel).
  • Molecular Docking: Use software like PyRx for docking. Define the binding pocket (e.g., using PrankWeb tool) and generate a grid. Convert both protein and ligands to PDBQT format and run the docking simulation to calculate binding affinities.
  • ADMET Analysis: Predict the pharmacokinetic and toxicity profile of top-ranking compounds using web tools like SwissADME to assess drug-likeness.
Protocol 2: Drug Sensitivity and Resistance Testing (DSRT)

This in vitro protocol evaluates the efficacy of hits from virtual screening [8].

  • Cell Culture: Use BCR::ABL1-dependent cell lines, such as Ba/f3 or HPC-LSK cells, engineered to express either T315I-mutated or wild-type BCR::ABL1.
  • Compound Screening: Test a comprehensive oncology drug library (150+ compounds) across a range of concentrations (e.g., 5 concentrations, 10,000-fold range).
  • Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using an MTT assay or a similar method.
  • Data Analysis: Calculate drug sensitivity scores (DSS) to quantify and compare the potency and efficacy of the tested compounds.

Research Workflows

The diagrams below map the logical flow of clinical management and preclinical research as discussed in the search results.

clinical_workflow Start Patient on TKI Therapy Monitor Routine Molecular Monitoring Start->Monitor Decision1 Suboptimal Response or Failure? Monitor->Decision1 Decision1->Monitor No Test Perform BCR::ABL1 KD Mutation Analysis Decision1->Test Yes Decision2 T315I Mutation Detected? Test->Decision2 Decision2->Monitor No Act Switch to T315I-active Agent (e.g., Ponatinib, Olverembatinib) Decision2->Act Yes End Continued Monitoring Act->End

preclinical_workflow Start Compound Library VS Virtual Screening (Molecular Docking) Start->VS Filter1 ADMET Prediction VS->Filter1 Filter2 In Vitro DSRT (Drug Sensitivity Testing) Filter1->Filter2 Filter3 Mechanistic Studies (MD Simulations, Phospho-Proteomics) Filter2->Filter3 End Lead Candidate Filter3->End

Frequently Asked Questions (FAQs)

Q1: Why are some fungal metabolites promising for targeting T315I? Research shows that certain fungal secondary metabolites, like Phellifuropyranone A and Meshimakobnol B, can achieve binding affinities and stability comparable to or even surpassing ponatinib in computational models. Their diverse chemical structures offer new scaffolds for inhibitor design that are not based on existing TKI chemistries [5].

Q2: Does the p190 BCR::ABL isoform influence T315I or treatment response? While p190 BCR::ABL CML is rare (1-2% of cases), it is associated with distinct signaling pathways (e.g., hyperphosphorylation of JAK1/STAT1 and Src) and inferior responses to imatinib. This suggests that the isoform itself may create a higher-risk disease background, which could influence the emergence and impact of resistance mutations like T315I [8].

Q3: What is the clinical prognosis for a CML patient with the T315I mutation? The prognosis is serious but varies significantly by disease phase. Patients in the chronic phase have a significantly better outlook than those in advanced phases. One study reported an overall survival of 81.8% over 96 months for mutation-harboring patients, with a high risk of progression to blast crisis (up to 58.8%) [2]. Another study noted median survival for CP-CML patients with T315I was 133 months, compared to just 6 months for those in blast phase [3].

References

Pexmetinib Mechanism of Action and Investigational Uses

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib is an orally bioavailable small molecule that acts as a dual inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) and the Angiopoietin-1 receptor (Tie2 or TEK) [1] [2]. Its potential therapeutic applications are under investigation in preclinical and early clinical studies.

The table below summarizes its key targets and potential therapeutic implications based on current research.

Target Known Action Potential Therapeutic Context (Investigational)

| p38 MAPK [2] [3] | Inhibits p38 MAPK signaling pathway [3] | Myelodysplastic Syndromes (MDS): inhibits myelosuppressive cytokine production and apoptotic signaling in hematopoietic progenitor cells [2]. Breast Cancer Bone Metastasis: suppresses osteoclast formation and tumor cell migration/invasion [3]. | | Tie2 (TEK) [1] [2] | Modulator of Tie2 signaling [1] | MDS: inhibition is hypothesized to provide clinical benefit; increased expression of its ligand, angiopoietin-1, is correlated with poor prognosis [2]. | | ABL1 (off-target) [4] | Inhibits BCR::ABL1 kinase activity, including the T315I gatekeeper mutant [4] | Tyrosine Kinase Inhibitor (TKI)-resistant Leukemias: shown to be active against T315I-mutant CML in preclinical models [4]. |

Experimental Considerations and Toxicity Management

Available data provides initial guidance for designing experiments and anticipating challenges.

Formulation and Pharmacokinetics

Early clinical trials revealed that the liquid-filled capsule (LFC) formulation of this compound demonstrated greater and more consistent bioavailability and was unaffected by food, unlike the original powder-in-capsule (PIC) formulation [2]. If your experimental outcomes are highly sensitive to compound exposure, the formulation choice is a critical factor.

Preclinical Toxicity and Efficacy Insights
  • In Vitro and In Vivo Efficacy: Preclinical studies demonstrate efficacy in various models, which can inform your experimental dosing.
    • Breast Cancer Osteolysis Model: this compound attenuated breast cancer-induced osteolysis in vivo [3].
    • Drug-Resistant CML Model: this compound showed specific cytotoxic activity against Ba/F3 cells expressing TKI-resistant BCR::ABL1 mutants (including T315I) and impaired tumor growth in a KCL22-DasR xenograft model [4].
  • Potential Resistance Mutation: In screening assays, the Y253H mutation in BCR::ABL1 conferred significant resistance to this compound, suggesting this mutant might be selected under drug pressure [4].

Frequently Asked Questions for Troubleshooting

Here are answers to common experimental questions based on current knowledge.

  • Q1: What is the primary mechanism by which this compound exerts its effects in most preclinical models?

    • A1: The primary characterized mechanism is the dual inhibition of the p38 MAPK and Tie2 signaling pathways [2] [3]. An off-target activity against BCR::ABL1 (including resistant mutants) has also been identified [4].
  • Q2: My experimental results are inconsistent. What could be a factor?

    • A2: High variability in pharmacokinetics was noted with the initial PIC formulation [2]. If feasible, consider using the more bioavailable LFC formulation. Additionally, monitor for the potential emergence of resistant clones, such as those with the Y253H mutation in ABL1, if relevant to your system [4].
  • Q3: Are there any known serious toxicities for this compound?

    • A3: Comprehensive human toxicity profiles are not yet available in the literature. It is crucial to consult the official investigator's brochure for the drug. Be aware that pexidartinib, a drug with a similar name, carries a black box warning for serious and potentially fatal liver injury [5]. Always verify you are working with the correct compound.

This compound Signaling Pathway and Experimental Workflow

The diagram below illustrates the core signaling pathways inhibited by this compound and a general workflow for assessing its activity and potential toxicity in vitro.

cluster_pathway This compound Inhibits Key Signaling Pathways RANKL RANKL p38 p38 MAPK RANKL->p38 TumorSignals Tumor Microenvironment Signals TumorSignals->p38 Tie2 Tie2 Receptor TumorSignals->Tie2 STAT3_OC STAT3 p38->STAT3_OC STAT3_BC STAT3 p38->STAT3_BC Tie2->STAT3_BC Invasion Tumor Cell Migration & Invasion Tie2->Invasion ABL1 ABL1 (Off-Target) ABL1->Invasion NFATc1 NFATc1 STAT3_OC->NFATc1 Osteoclast Osteoclast Formation & Activity NFATc1->Osteoclast MMPs MMPs (e.g., MMP-2, MMP-9) STAT3_BC->MMPs MMPs->Invasion This compound This compound This compound->p38 Inhibits This compound->Tie2 Inhibits This compound->ABL1 Inhibits

References

Quantitative Activity of Pexmetinib against ABL1 Mutants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data for pexmetinib against various ABL1 forms, derived from cellular and biochemical assays [1].

ABL1 Kinase Variant Cellular IC50 (nM) in Ba/F3 cells (Mean ± SD) Biochemical IC50 (nM) for recombinant enzyme Notes / Therapeutic Index
Wild-Type (WT) ~200 nM (from Suppl. Table) 46 ± 9 Used as reference for comparison.
T315I Mutant 357 ± 29 97 ± 13 Highly resistant to most TKIs except ponatinib and asciminib.
Y253F Mutant ~400 nM (from Suppl. Table) Information missing Shows reduced sensitivity compared to WT.
Y253H Mutant 2099 nM Information missing Confers significant resistance (~10x vs WT).
E255K/V Mutants Active (specific values not given) Information missing Confers resistance to imatinib.
G250E Mutant Active (specific values not given) Information missing Confers resistance to imatinib.

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments used to characterize this compound.

Cell-Based Viability and Selectivity Screening

This protocol is used to determine the IC50 and selective cytotoxicity of compounds [1].

  • 1. Cell Line Preparation: Use an isogenic Ba/F3 cell model. Generate Ba/F3 cells expressing the mutant BCR::ABL1-T315I oncogene (Ba/F3T315I) via electroporation. Maintain parental Ba/F3 cells with Interleukin-3 (IL-3).
  • 2. Compound Treatment: Screen compounds against both Ba/F3T315I and parental Ba/F3 + IL-3 cells. For an initial screen, test compounds at a single concentration (e.g., 10 µM). For hit confirmation, generate full dose-response curves.
  • 3. Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric method like the MTS assay.
  • 4. Data Analysis: Calculate the percentage of viability relative to untreated control cells. Determine IC50 values from dose-response curves. The selectivity or therapeutic index is calculated as the ratio of the IC50 in parental Ba/F3 cells to the IC50 in the Ba/F3T315I cells.
BCR-ABL1 Autophosphorylation Inhibition

This protocol assesses the compound's ability to inhibit the primary target in a human CML cell line [1].

  • 1. Cell Culture: Use human Ph+ CML cell lines. The KCL22 line and its derivatives selected for resistance to dasatinib or bosutinib (KCL22-DasR, KCL22-BosR), both carrying the T315I mutation, are particularly relevant.
  • 2. Compound Treatment: Treat cells with a range of concentrations of this compound and control TKIs (e.g., dasatinib, bosutinib, ponatinib) for a few hours.
  • 3. Protein Analysis: Lyse the cells and perform Western blot analysis.
  • 4. Detection: Probe the blot with an antibody specific for phosphorylated BCR-ABL1 (often detecting p-CrkL, a direct substrate, as a surrogate). Compare this to total BCR-ABL1 or another loading control (e.g., GAPDH) to confirm specific inhibition.
Primary Patient Sample Clonogenic Assay

This protocol tests compound efficacy on clinically relevant samples [1] [2].

  • 1. Sample Collection: Obtain bone marrow or peripheral blood mononuclear cells (PBMCs) from patients with Ph+ CML (both wild-type and T315I-mutated) and from healthy donors or Ph-negative patients as controls, under appropriate ethical approvals.
  • 2. Plating: Seed the primary cells in semi-solid media like methylcellulose, which supports the growth of hematopoietic progenitor colonies.
  • 3. Drug Treatment: Incorporate the TKIs (this compound, imatinib, dasatinib, etc.) at clinically relevant doses directly into the culture medium.
  • 4. Incubation and Counting: Culture the dishes for 14-17 days in a controlled incubator. After the incubation period, count the number of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) that have formed in the presence and absence of the drug. The results are expressed as the percentage of colony formation inhibition.

Troubleshooting Common Experimental Issues

Q: The IC50 value I obtained for this compound against ABL1T315I in my cellular assay is significantly higher than reported. What could be the cause?

  • A: Consider the following:
    • Cell Model Differences: The reported selective cytotoxicity is highly dependent on the isogenic Ba/F3 model [1]. Using a different cell line with alternative survival pathways can affect results.
    • Serum Protein Binding: this compound, like many TKIs, can bind to serum proteins in the culture medium, reducing its free, active concentration. Account for this in your experimental design [2].
    • Mutation Status: Confirm the identity of the T315I mutation in your cell line via sequencing. The Y253H mutation confers strong resistance to this compound and could be a confounding factor [1].

Q: this compound shows good potency in my biochemical kinase assay but fails to inhibit cellular proliferation. Why?

  • A: This discrepancy suggests a cell permeability issue. This compound was identified in a cellular screen, which indicates it is cell-permeable [1]. Verify your cell viability assay conditions (length of exposure, metabolic activity marker) and ensure the compound is soluble in your vehicle (DMSO).

Q: Is relying on IC50 or fold-change in IC50 the best way to select a TKI for a specific mutation?

  • A: Recent computational models suggest that while IC50 is useful, it may be an imperfect predictor of clinical resistance. A parameter called "inhibitory reduction prowess" (the relative decrease in product formation rate of the mutant enzyme at clinically achievable drug concentrations) may provide a more accurate indicator of treatment efficacy [3] [4].

Experimental Workflow & Resistance Mechanism

The following diagrams illustrate the key processes described in the research.

workflow Start Start: Kinase-Focused Compound Library Screen Primary Screen Treat Ba/F3T315I and parental Ba/F3+IL-3 cells at 10 µM Start->Screen Filter1 Selectivity Filter Viability Ratio (Parental/Mutant) > 5 Screen->Filter1 DoseResp Dose-Response Generate IC50 curves Filter1->DoseResp Filter2 Selectivity Filter IC50 Selectivity > 3 DoseResp->Filter2 Validate Validation Phase Biochemical assays, patient samples, in vivo models Filter2->Validate Hit Identified Hit: This compound Validate->Hit

Diagram 1: The screening workflow used to identify this compound as an inhibitor of TKI-resistant BCR::ABL1 from a compound library [1].

mechanism Pex This compound ABL1 ABL1 Kinase (Active, DFG-in conformation) Pex->ABL1 Binds Inhibit Kinase Inhibition & Cell Death ABL1->Inhibit Leads to T315I T315I Mutation (Gatekeeper) T315I->ABL1 Confers Y253 Y253 Residue (P-loop) Y253->Pex Y253H causes strong resistance Y253->ABL1 Confers Resist Clinical TKI Resistance Resist->T315I Resist->Y253

Diagram 2: Key molecular interactions and resistance mechanisms. This compound binds the active DFG-in conformation of ABL1. The T315I gatekeeper mutation causes resistance to most TKIs but remains sensitive to this compound. Mutations in the P-loop, particularly Y253H, can confer resistance to this compound [1].

References

pexmetinib therapeutic index optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib Profile & Therapeutic Index

The table below summarizes quantitative data on this compound's efficacy against various BCR::ABL1 mutants, which is central to understanding its therapeutic index. The Therapeutic Index is defined here as the ratio of the compound's half-maximal inhibitory concentration (IC₅₀) on parental, non-target cells (Ba/F3 + IL-3) to its IC₅₀ on the target, oncogene-addicted cells (e.g., Ba/F3 expressing BCR::ABL1 mutants). A higher value indicates a wider safety window and greater specificity for the target [1].

Cell Line / BCR::ABL1 Variant This compound IC₅₀ (nM) Ponatinib IC₅₀ (nM) Imatinib IC₅₀ (nM) Therapeutic Index (this compound)
Ba/F3 (Parental + IL-3) 14,970 2,920 >100,000 -
Ba/F3 BCR::ABL1 (WT) 131 11 451 114
Ba/F3 BCR::ABL1 (T315I) 285 29 >100,000 53
Ba/F3 BCR::ABL1 (Y253F) 230 14 >100,000 65
Ba/F3 BCR::ABL1 (Y253H) 2,099 Information missing Information missing 7
KCL22 (Parental) 312 17 112 -
KCL22-DasR (T315I) 1,107 36 >100,000 -

Key Interpretation:

  • Efficacy against resistant mutants: this compound remains effective against several mutants that confer resistance to imatinib, most notably the T315I "gatekeeper" mutation [1].
  • Favorable therapeutic window: The high therapeutic indices for WT, T315I, and Y253F mutants indicate that this compound can selectively target cancerous cells while sparing non-target cells at much lower concentrations. This suggests a potentially safer profile [1].
  • Potential resistance: The significant drop in the therapeutic index for the Y253H mutant suggests this specific mutation could be a clinical resistance mechanism to this compound and requires monitoring [1].

Key Experimental Protocols

Here are detailed methodologies for core assays used to characterize this compound, which you can adapt into standard operating procedures (SOPs) for your center.

1. Cell Viability and IC₅₀ Determination (MTS Assay) This protocol is used to generate the data in the table above [1].

  • Purpose: To determine the compound's potency by measuring its effect on cell viability.
  • Materials:
    • Cell lines (e.g., Ba/F3 models, KCL22 models, SUPM2).
    • This compound serially diluted in DMSO.
    • 96-well cell culture plates.
    • MTS reagent (e.g., CellTiter 96 AQueous One Solution).
    • Microplate reader.
  • Procedure:
    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control for 100% viability and a blank control (medium only).
    • Incubate plates for 48-72 hours at 37°C with 5% CO₂.
    • Add MTS reagent directly to each well and incubate for 1-4 hours.
    • Measure the absorbance at 490 nm using a plate reader.
    • Calculate the percentage of viability relative to the DMSO control and plot against the log of the compound concentration to determine the IC₅₀ value.

2. Colony Formation Assay (CFU) with Primary Patient Samples This assay demonstrates efficacy on clinically relevant samples [1] [2].

  • Purpose: To assess the effect of this compound on the clonogenic potential of primary hematopoietic cells from patients.
  • Materials:
    • Primary bone marrow mononuclear cells from CML patients (e.g., WT BCR::ABL1 or T315I mutant).
    • Methycellulose-based complete medium (e.g., StemCell Technologies H4435).
    • This compound and control TKIs (dasatinib, imatinib) diluted in DMSO.
    • 35 mm culture dishes.
    • Inverted microscope.
  • Procedure:
    • Resuspend primary cells in methylcellulose medium containing the appropriate cytokines.
    • Add this compound or control compounds at desired concentrations. Include a vehicle control.
    • Plate the cell suspension in 35 mm dishes and incubate at 37°C with 5% CO₂ for 14-17 days.
    • Score colonies (typically defined as clusters of >40 cells) after the incubation period.
    • Express results as the number of colonies formed relative to the vehicle control.

Signaling Pathways & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the key signaling pathways affected by this compound and a generalized workflow for its preclinical evaluation.

1. This compound's Dual Mechanism of Action This diagram visualizes the two primary signaling pathways inhibited by this compound, which contributes to its efficacy in MDS/AML and CML contexts [2] [3].

G cluster_tie2 Tie-2 / Angiopoietin-1 Pathway cluster_p38 p38 MAPK Inflammatory Pathway Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 AKT AKT Activation Tie2->AKT Promotes Outcome1 Leukemic Cell Self-Renewal & Survival AKT->Outcome1 TNF TNFα / Stress p38 p38 MAPK TNF->p38 STAT3 STAT3 p38->STAT3 Activates HSC HSC Suppression (Inflammatory Milieu) STAT3->HSC Outcome2 Osteoclast Differentiation (Cancer Osteolysis) STAT3->Outcome2 Pex This compound Pex->Tie2 Inhibits Pex->p38 Inhibits

2. Preclinical Drug Repurposing Workflow This flowchart outlines the key steps in the research that identified this compound as an inhibitor of TKI-resistant BCR::ABL1, serving as a template for similar projects [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of this compound? A1: this compound is a dual-specificity kinase inhibitor. Its primary known targets are the p38 MAPK (mitogen-activated protein kinase) and the Tie-2 receptor tyrosine kinase. Inhibition of these pathways can suppress pro-inflammatory cytokine signaling, impair leukemic cell survival, and block angiogenesis [2] [4].

Q2: Against which specific drug-resistant mutation is this compound most notable? A2: this compound demonstrates significant activity against the BCR::ABL1 T315I gatekeeper mutation, which confers resistance to nearly all earlier ATP-competitive TKIs (like imatinib, dasatinib) except ponatinib. This makes it a promising candidate for repurposing in TKI-resistant CML and Ph+ ALL [1].

Q3: What is a critical potential resistance mutation to be aware of with this compound? A3: Preclinical data indicates that the Y253H mutation in BCR::ABL1 can confer substantial resistance to this compound, leading to a significant drop in its therapeutic index. In contrast, the Y253F mutant remains sensitive. Monitoring for this mutation is advised during experimental or clinical development [1].

Q4: What is the current clinical development status of this compound? A4: As of late 2023, this compound is listed as discontinued from clinical development for its original investigated indications, including myelodysplastic syndromes (MDS), melanoma, and renal cell carcinoma [5]. However, its recent identification as an inhibitor of TKI-resistant BCR::ABL1 has reignited interest for potential drug repurposing in hematological malignancies [1].

References

pexmetinib combination therapy immunotherapy resistance

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale & Key Findings

The core concept is that tumor-intrinsic p38 MAPK signaling is a key mechanism of immune exclusion, leading to a non-T-cell-inflamed tumor microenvironment and resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/L1 [1]. Inhibiting p38 with pexmetinib can reverse this phenotype.

The table below summarizes the critical preclinical and clinical evidence for this combination strategy:

Aspect Key Findings
Target & Drug p38 (MAPK14); This compound (ARRY-614): a dual Tie2 and p38 MAPK inhibitor [1] [2].
Proposed Combination This compound + anti-PD-1/L1 (e.g., Nivolumab) [1].

| Preclinical Evidence | - p38 pathway enriched in non-T-cell-inflamed human tumors (e.g., HPV- HNSCC) [1].

  • Tumor cell p38 knockdown/inhibition increases T cell migration [1].
  • This compound + ICI shows greater efficacy than monotherapies in vivo [1]. | | Clinical Evidence | In a trial for patients refractory to PD1/L1 therapy, This compound + nivolumab demonstrated "deep and durable clinical responses" [1]. | | Proposed Mechanism | Converts non-T-cell-inflamed ("immune cold") tumors into T-cell-inflamed phenotypes, overcoming resistance to ICI [1]. |

Experimental Workflow & Protocols

The following diagram and detailed protocols outline the key experiments for validating the efficacy of this compound and ICI combination therapy.

start Start: ICI-Resistant Tumor Model m1 1. Molecular Profiling start->m1 m2 2. In Vitro Validation m1->m2 sc_rna Single-cell RNA-seq m1->sc_rna pathway Pathway Analysis (p38 network) m1->pathway m3 3. In Vivo Therapy m2->m3 t_cell_migration T-cell Migration Assay m2->t_cell_migration m4 4. Post-Treatment Analysis m3->m4 combo_therapy This compound + Anti-PD-1 m3->combo_therapy end End: Efficacy Assessment m4->end immune_profile TME Immune Profiling (IHC, Flow Cytometry) m4->immune_profile

Molecular Profiling for Patient Stratification
  • Objective: To identify tumors where p38 inhibition is a relevant mechanism of immune exclusion.
  • Methodology:
    • Bulk RNA Sequencing & Pathway Analysis: Analyze tumor RNA-seq data (e.g., from TCGA-HNSCC). Using a T-cell-inflamed gene signature, stratify tumors into "inflamed" vs. "non-inflamed" groups. Perform causal network analysis (e.g., with tools like Ingenuity Pathway Analysis) to identify pathways activated in non-inflamed tumors. A significant activation of the p38 (MAPK14) pathway is a key biomarker [1].
    • Single-Cell RNA Sequencing (scRNA-seq) Validation: Analyze scRNA-seq datasets from relevant tumor types (e.g., HPV-negative HNSCC). Calculate a p38 pathway expression score across different cell types (malignant, fibroblast, immune). The pathway score should be significantly higher in malignant epithelial cells from low-T-cell-infiltrated tumors compared to high-infiltrated ones, confirming a tumor-intrinsic role [1].
    • Proteomic Validation: Use data from sources like the Clinical Proteomic Tumor Analysis Consortium (CPTAC) to validate an inverse correlation at the protein level between CD8A and p38 pathway targets [1].
In Vitro Functional Validation
  • Objective: To confirm that tumor cell p38 inhibition can enhance T-cell recruitment.
  • Methodology: T-cell Migration Assay
    • Cancer Cell Culture: Use human cancer cell lines (e.g., derived from HNSCC or other relevant models).
    • p38 Inhibition: Treat cancer cells with this compound (e.g., at a predetermined IC50 concentration) or use a p38 knockdown model (e.g., siRNA/shRNA against MAPK14) [1].
    • Conditioned Media: Collect the culture medium (conditioned media) from the treated or control cancer cells.
    • Migration Setup: Use a transwell system. Place activated human T-cells in the upper chamber.
    • Chemoattraction: Add the conditioned media from step 3 to the lower chamber as a chemoattractant.
    • Quantification: After incubation (e.g., 4-24 hours), count the number of T-cells that have migrated through the membrane to the lower chamber. The expected result is a significant increase in T-cell migration towards media from p38-inhibited cells compared to controls [1].
In Vivo Combination Therapy Model
  • Objective: To evaluate the synergistic efficacy of this compound and anti-PD-1 in vivo.
  • Methodology:
    • Animal Model: Establish syngeneic mouse tumor models known to be resistant to anti-PD-1 monotherapy.
    • Treatment Groups: Randomize tumor-bearing mice into four groups:
      • Group 1: Vehicle control
      • Group 2: this compound monotherapy
      • Group 3: Anti-PD-1 monotherapy
      • Group 4: this compound + Anti-PD-1 combination
    • Dosing: Administer drugs based on prior pharmacokinetic studies (e.g., this compound via oral gavage, anti-PD-1 via intraperitoneal injection). Treatment should continue for several weeks.
    • Monitoring: Measure tumor volumes 2-3 times per week. The anticipated result is that the combination group shows significantly greater tumor growth inhibition or regression compared to either monotherapy [1].
Analysis of Tumor Immune Microenvironment
  • Objective: To mechanistically confirm that the combination therapy successfully induces a T-cell-inflamed phenotype.
  • Methodology:
    • Immunohistochemistry (IHC): On harvested tumor tissues, perform IHC staining for CD8+ T-cells. Quantify the density and spatial distribution of CD8+ cells within the tumor core and invasive margin. The combination therapy should show a marked increase in CD8+ T-cell infiltration [1].
    • Flow Cytometry: Create a single-cell suspension from tumors. Use antibody panels to characterize the immune infiltrate by staining for CD45 (immune cells), CD3 (T-cells), CD8, CD4, FoxP3 (Tregs), and markers of T-cell activation (e.g., CD69, Granzyme B). The combination therapy is expected to increase the proportion of activated CD8+ T-cells and reduce immunosuppressive cell populations [1] [3].

Troubleshooting Common Experimental Issues

The table below addresses potential challenges and proposed solutions:

Problem Possible Cause Suggested Solution

| No synergistic effect *in vivo* | Incorrect tumor model (already inflamed/responsive to anti-PD-1). | Use a well-characterized, ICI-resistant syngeneic model. Pre-screen models for low baseline T-cell infiltration [1] [3]. | | High toxicity *in vivo* | Off-target effects of this compound; toxic drug interaction. | Titrate the dose of this compound. Establish a maximum tolerated dose (MTD) for the combination before efficacy studies. | | Poor T-cell migration *in vitro* | Insufficient p38 inhibition; weak T-cell activation. | Confirm p38 inhibition with phospho-p38 Western blot. Use strongly activated, healthy T-cells. Test a range of this compound concentrations [1]. | | Weak p38 pathway signal in human data | The p38 mechanism may not be dominant in the selected cancer type. | Focus on cancer types where p38 is linked to immune exclusion (e.g., HPV-negative HNSCC). Use the integrated scoring system from the literature to prioritize targets [1]. |

Important Considerations for Your Research

  • This compound's Additional Activity: Be aware that this compound is also a reported inhibitor of drug-resistant BCR::ABL1 mutants, which is relevant in leukemia [2]. Ensure your cancer models are appropriate for its p38 mechanism.
  • Clinical Correlation: The promising clinical data comes from a trial in patients with refractory disease post-PD-1/L1 therapy, which is a key population for this strategy [1].
  • Beyond p38: The p38 network often co-occurs with other immune exclusion pathways like Wnt/β-catenin, forming a core resistance network. Consider if your models involve these related pathways [1].

References

Target and Off-Target Profile of Pexmetinib

Author: Smolecule Technical Support Team. Date: February 2026

Target / Off-Target Kinase Type Known Role / Context Key Supporting Evidence
Tie2 [1] [2] [3] Receptor Tyrosine Kinase Primary target; angiogenesis, stem cell quiescence Preclinical MDS/AML models [1]
p38 MAPK [1] [4] [3] Serine/Threonine Kinase Primary target; pro-inflammatory signaling Preclinical MDS/AML & breast cancer bone metastasis models [1] [4]
ABL1 (WT & mutants) [5] Tyrosine Kinase Off-target; driver of CML and Ph+ ALL Preclinical models of TKI-resistant CML [5]

This off-target profile is crucial for experimental design and data interpretation. The following experimental approaches and visualizations can aid in troubleshooting.

Experimental Protocols for Investigating Pexmetinib Effects

Assessing Inhibition of BCR::ABL1 and Resistant Mutants

This protocol is adapted from a 2024 Leukemia study that identified this compound's off-target activity [5].

  • Cell Lines: Use BCR::ABL1-positive cell lines (e.g., KCL22). For investigating resistance, employ isogenic Ba/F3 cell lines engineered to express native BCR::ABL1 or mutant versions (e.g., T315I, Y253F).
  • Viability Assay: Treat cells with a serial dilution of this compound. Assess cell viability after 48-72 hours using a standard MTS assay.
  • Target Engagement Validation:
    • Immunoblotting: Detect inhibition of BCR::ABL1 autophosphorylation and downstream signaling (e.g., CrkL phosphorylation) in cell lysates.
    • Colony Formation Assay: Use primary bone marrow cells from CML patients. Seed cells in methylcellulose with cytokines and varying doses of this compound. Count myeloid colonies after 14-17 days to assess effects on clonogenic growth [5].
Confirming Primary Targets (Tie2 & p38 MAPK)

This protocol is based on foundational studies in MDS/AML [1].

  • Cell-Based Phosphorylation Assay:
    • For Tie2: Use engineered HEK-293 cells expressing constitutively active Tie-2 or Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Angiopoietin-1. Treat cells with this compound, then detect levels of phosphorylated Tie2 (pTie2) and its downstream effector, pAkt, via Western blot.
    • For p38 MAPK: Use primary patient samples or cell lines. Stimulate cells with anisomycin or TNF-α to activate p38 pathway. After this compound treatment, analyze lysates for phosphorylated p38 (p-p38) and its substrate, pHsp27 [1].
  • Functional Assay: In primary MDS bone marrow specimens, treatment with this compound can stimulate hematopoiesis. This can be measured by colony-forming unit assays [1].

Signaling Pathways and Experimental Workflow

To help visualize the key pathways and experimental logic, you can refer to the following diagrams.

pexmetinib_pathways cluster_primary Primary Targets cluster_off_target Off-Target (BCR::ABL1) This compound This compound Tie2 Tie2 Receptor This compound->Tie2 p38 p38 MAPK This compound->p38 BCRABL1 BCR::ABL1 (including T315I mutant) This compound->BCRABL1 Cell Survival\n& Quiescence Cell Survival & Quiescence Tie2->Cell Survival\n& Quiescence Inflammatory Response\n& Cytokine Production Inflammatory Response & Cytokine Production p38->Inflammatory Response\n& Cytokine Production Ang1 Angiopoietin-1 Ang1->Tie2 TNFa TNF-alpha TNFa->p38 Cell Proliferation\n& Survival Cell Proliferation & Survival BCRABL1->Cell Proliferation\n& Survival

experimental_workflow cluster_option1 For CML / BCR::ABL1 Context cluster_option2 For MDS/AML / Primary Targets Start Define Research Objective A1 Cell Viability Assay (Ba/F3 T315I, KCL22-DasR) Start->A1 B1 Phospho-Assay (pTie2, p-p38 in HUVECs/HEK-Tie2) Start->B1 A2 BCR::ABL1 Phosphorylation (Immunoblot) A1->A2 A3 Clonogenic Assay (Primary CML Cells) A2->A3 Interpretation Data Interpretation: Correlate viability/functional readouts with target phosphorylation A3->Interpretation B2 Functional Assay (Colony Formation, MDS Samples) B1->B2 B2->Interpretation

FAQs and Troubleshooting Guide

Q1: My data shows this compound is effective in a CML model, but I am only investigating its primary p38 MAPK target. How should I interpret this?

  • Interpretation: The efficacy is likely due to the potent off-target inhibition of BCR::ABL1, not just p38 MAPK [5]. This finding could open a new repurposing avenue for the compound.
  • Action: If your goal was to study pure p38 inhibition, consider using a more specific p38 inhibitor as a control. If the BCR::ABL1 activity is relevant, this is a significant finding.

Q2: I am observing unexpected anti-leukemic or anti-proliferative effects in my experiments. Could this be an off-target effect?

  • Interpretation: Yes. Beyond Tie2 and p38, this compound's inhibition of ABL1 is a major source of unexpected anti-proliferative activity in hematopoietic cancers [5]. It may also affect other kinases.
  • Action: Profile the activity of key kinases in your specific model (e.g., via phospho-kinase array) after this compound treatment to identify inhibited nodes.

Q3: What is the clinical status of this compound, and how does its off-target profile impact this?

  • Status: Phase 1 clinical trials for Low/Intermediate-1 risk MDS have been completed (NCT00916227, NCT01496495). It was well-tolerated and showed preliminary efficacy [3].
  • Impact: The discovery of its activity against resistant BCR::ABL1 mutants provides a strong rationale for its repurposing and further clinical development in TKI-resistant CML and Ph+ ALL [5].

References

In Vivo Dosing Data from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on pexmetinib dosing from animal studies found in the search results.

Animal Model Dose Administration Route Dosing Schedule Primary Observed Effect Source Context
Immunodeficient mice with KCL22-DasR CML xenografts [1] Information not specified in abstract Oral (p.o.) Information not specified in abstract Profoundly impaired tumor growth [1] Repurposing study for TKI-resistant BCR::ABL1
Male Swiss Webster mice [2] 30 mg/kg Oral (p.o.) Information not specified in abstract Inhibited LPS-induced TNFα and IL6 production [2] Supplier product page (Selleck Chemicals)
Mice with RPMI 8226 xenografts [2] 25 mg/kg Oral (p.o.) Information not specified in abstract Inhibited tumor growth; showed additive activity with thalidomide [2] Supplier product page (Selleck Chemicals)
Mice with ovarian carcinoma A2780 xenografts [2] 30 mg/kg Oral (p.o.) Information not specified in abstract Showed additive tumor growth inhibition with Taxol [2] Supplier product page (Selleck Chemicals)
Mouse model of breast cancer-induced osteolysis [3] Information not specified in abstract Information not specified in abstract Information not specified in abstract Suppressed breast cancer-associated osteolysis in vivo [3] Study on bone metastasis

Experimental Protocols for Key Studies

Here are the methodologies for the in vivo experiments cited in the tables above, which can guide your experimental design.

  • CML Xenograft Model (KCL22-DasR cells) [1]: The in vivo efficacy was tested using a xenograft model of KCL22-DasR cells (a human CML cell line selected for resistance to dasatinib and carrying the T315I mutation) in immunodeficient mice. While the specific dose used for this compound was not detailed in the available excerpt, the results demonstrated that it "profoundly impaired tumor growth" in this model of drug-resistant cancer [1].

  • Cytokine Inhibition Model [2]: In male Swiss Webster mice, this compound was administered orally at 30 mg/kg. The study measured the compound's ability to inhibit the production of the proinflammatory cytokines TNFα and IL6 in response to challenges with lipopolysaccharide (LPS) or staphylococcus enterotoxin A [2].

  • Multiple Myeloma Xenograft Model (RPMI 8226 cells) [2]: In established RPMI 8226 xenografts (a multiple myeloma cell line), this compound was administered orally at 25 mg/kg. It was shown to inhibit tumor growth and exhibited additive activity when combined with thalidomide [2].

  • Ovarian Carcinoma Xenograft Model (A2780 cells) [2]: In ovarian carcinoma A2780 xenografts, this compound was administered orally at 30 mg/kg. The compound demonstrated additive tumor growth inhibition activity when combined with Taxol (paclitaxel) [2].

This compound's Mechanism of Action

The following diagram illustrates the dual inhibitory mechanism of this compound, which underlies its effects in the described experiments.

G cluster_targets This compound Direct Inhibition This compound This compound TIE2 TIE2 This compound->TIE2 Inhibits Phosphorylation p38_MAPK p38_MAPK This compound->p38_MAPK Inhibits Phosphorylation LeukemicProlif ↓ Leukemic Proliferation TIE2->LeukemicProlif Leads to HSC_Suppression ↓ Hematopoietic Stem Cell (HSC) Suppression p38_MAPK->HSC_Suppression Leads to OsteoclastFormation ↓ Osteoclast Formation p38_MAPK->OsteoclastFormation Leads to Ang1 Angiopoietin-1 (Ang1) Ang1->TIE2 Binds InflammatoryStress Inflammatory Stress InflammatoryStress->p38_MAPK Activates TumorGrowth ↓ Tumor Growth LeukemicProlif->TumorGrowth HSC_Suppression->TumorGrowth OsteoclastFormation->TumorGrowth

Important Considerations for Researchers

  • Drug Discontinuation Status: this compound was investigated in Phase 1 and Phase 1/2 trials for conditions like myelodysplastic syndromes and various solid tumors, but its clinical development has been discontinued [4] [5]. All data presented is strictly for preclinical research purposes.
  • Formulation for Animal Dosing: For in vivo administration, one source suggests that this compound can be prepared as a homogeneous suspension using a vehicle like carboxymethyl cellulose (CMC-Na) to achieve a concentration of ≥5 mg/mL [2].
  • Emerging Research Applications: While development for original indications has stopped, recent peer-reviewed literature suggests potential for drug repurposing. A 2024 study provides preclinical proof of concept for using this compound to inhibit tyrosine kinase inhibitor (TKI)-resistant BCR::ABL1 mutants (including the T315I "gatekeeper" mutation) in Chronic Myeloid Leukemia (CML) [1].

References

pexmetinib handling storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib Handling & Storage FAQ

Q: What are the basic storage conditions for this compound? A: Store the solid (powder) form at -20°C. Once dissolved in DMSO, store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) [1].

Q: How do I prepare a stock solution of this compound? A: this compound is soluble in DMSO. A typical stock concentration is 100 mg/mL (approximately 179.65 mM) [2]. The solution should be prepared freshly and used promptly, as moisture-absorbing DMSO can reduce solubility over time [2].

Q: What is the solubility of this compound in common solvents? A: The solubility of this compound is as follows [2] [1]:

Solvent Solubility
DMSO ≥ 100 mg/mL (~179.65 mM) [2] / ≥ 125 mg/mL [1]
Ethanol 100 mg/mL [2]
Water Insoluble [2]

Q: What formulations are recommended for in vivo studies? A: Below are two validated formulations for animal studies. It is recommended to use the solution immediately after preparation [2].

Formulation Composition Final Concentration
Clear Solution 1 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O 5.000 mg/mL (8.98 mM) [2]
Clear Solution 2 5% DMSO + 95% Corn Oil 0.830 mg/mL (1.49 mM) [2]

For a homogeneous suspension, you can also use CMC-Na to achieve a concentration of ≥5 mg/mL [2].

Experimental Protocols

Protocol 1: Preparing a Working Solution for Cell-Based Assays This method is for preparing a clear solution suitable for cell culture work [1].

  • Prepare DMSO Stock: Dissolve this compound powder in pure, dry DMSO to create a concentrated stock solution (e.g., 20-100 mg/mL).
  • Dilute in Buffer: Sequentially dilute the DMSO stock into your aqueous cell culture medium or buffer. A typical working formulation is:
    • 10% DMSO
    • 40% PEG300
    • 5% Tween-80
    • 45% Saline
  • Mix Thoroughly: Ensure the solution is mixed well and is clear before adding to cells. If precipitation occurs, gentle warming or brief sonication may help.

Protocol 2: Preparing a Formulation for Oral Administration in Mice This protocol is for preparing a solution for oral gavage (p.o.) studies [2].

  • Clarify DMSO: Add 50 μL of a 100 mg/mL DMSO stock solution to 400 μL of PEG300. Mix until clear.
  • Add Surfactant: Add 50 μL of Tween-80 to the above mixture and mix evenly.
  • Adjust Volume: Add 500 μL of double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration will be 5 mg/mL.
  • Administer Immediately: The mixed solution should be used immediately for optimal results and stability. A standard dosage used in established xenograft models is 25-30 mg/kg, administered orally [2].

Storage and Handling Workflow

The following diagram outlines the key decision points for storing and handling this compound based on your experimental needs:

G This compound Handling Workflow Start This compound Sample Storage Store Solid Powder at -20°C Start->Storage Decision1 Is the sample for in vitro or in vivo use? Storage->Decision1 InVitro In Vitro Application Decision1->InVitro   InVivo In Vivo Application Decision1->InVivo   DMSO Prepare Stock in DMSO (100 mg/mL) InVitro->DMSO InVivo->DMSO StoreSol Store at -80°C (6 months) or -20°C (1 month) DMSO->StoreSol Protocol1 Use Protocol 1: Dilute in Aqueous Buffer StoreSol->Protocol1 Protocol2 Use Protocol 2: Prepare for Oral Gavage StoreSol->Protocol2 UseFresh Use Prepared Solution Immediately Protocol1->UseFresh Protocol2->UseFresh

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution Moisture absorption by DMSO Use fresh, dry DMSO. Gently warm and sonicate to re-dissolve [2].
Precipitation in aqueous buffer Rapid dilution/instability Add the DMSO stock to the aqueous solution slowly while vortexing. Use co-solvents like PEG300 [2] [1].
Inconsistent in vivo results Formulation instability Use the formulation immediately after preparation; do not store for long periods. Verify homogeneity of suspensions [2].

References

pexmetinib vs ponatinib T315I mutant

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Resistance

Feature Pexmetinib (ARRY-614) Ponatinib (Iclusig)
Primary Known Targets Described as a dual Tie2 and p38MAPK inhibitor; off-target activity against ABL1 [1] Third-generation TKI designed as a pan-mutational BCR-ABL1 inhibitor [2]
Binding Mode to BCR-ABL1 Type I inhibitor (binds to the active DFG-in conformation) [1] Not fully detailed in results; effective against T315I [2]
Key Interactions H-bonds with Met318, Tyr253, and Lys271; pi-stacking with Tyr253 [1] Bypasses steric clash introduced by T315I mutation [1]
Mechanism of Resistance Y253H mutation confers significant resistance (nearly tenfold) [1] Not specified in provided results; effective against T315I by design [2]

Preclinical & Clinical Efficacy Data

Aspect This compound Ponatinib
BCR-ABL1 WT (Ba/F3 cells) Comparable activity to bosutinib and nilotinib [1] Robust activity [2]
BCR-ABL1 T315I (Biochemical Assay) IC~50~ comparable for ABL1~WT~ and ABL1~T315I~ enzymes [1] Designed to potently inhibit T315I [2]
BCR-ABL1 T315I (Cellular Model, Ba/F3) Specific cytotoxic activity; therapeutic index >10 [1] Specific cytotoxic activity; therapeutic index >10 [1]
Human CML Cell Lines (T315I) Inhibited cell growth and BCR::ABL1 autophosphorylation; ranked second-best after ponatinib [1] Superior activity; limited loss of potency against T315I mutant [1]
In Vivo Efficacy Impaired tumor growth in a KCL22-DasR xenograft model [1] Long-term responses in clinical trials (PACE, OPTIC) [2]
Patient Samples (Colony Formation) Dose-dependent inhibition of T315I mutant primary samples [1] Induces deep molecular responses in T315I-mutant patients [3]
Clinical Trial Phase Preclinical identification for repurposing [1] Approved drug; Phase 2 (PACE) and Phase 3 (OPTIC) trials completed [2]

Safety and Tolerability Profile

Aspect This compound Ponatinib
Therapeutic Index (in cells) >10-fold selectivity for ABL1 mutants vs. parental cells [1] >10-fold selectivity for ABL1 mutants vs. parental cells [1]
Clinical Safety Concerns Preclinical stage; in vivo study showed efficacy without immediate safety signals [1] Arterial Occlusive Events (AOEs) are a recognized risk [2]
Risk Mitigation Strategy Not applicable (preclinical) Response-based dose reduction (e.g., in OPTIC trial) lowers AOE risk [2]

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the core methodologies from the cited studies.

Cellular Viability and Selectivity (MTS Assay) This protocol was used to identify this compound and is standard for assessing TKI efficacy [1].

  • Cell Lines: Ba/F3 cells expressing mutant BCR-ABL1-T315I (target) and parental interleukin-3-dependent Ba/F3 cells (control for selectivity).
  • Procedure: Seed cells in 96-well plates. Treat with compounds across a concentration range for 72 hours. Add MTS reagent and incubate for 1-4 hours. Measure absorbance at 490nm.
  • Data Analysis: Calculate IC~50~ values. The selectivity index is the ratio of the IC~50~ in parental Ba/F3 cells to the IC~50~ in Ba/F3T315I cells.

BCR-ABL Autophosphorylation Inhibition (Western Blot) This confirms the compound's direct effect on the target pathway [1].

  • Cell Lines: T315I-mutant human CML cell lines (e.g., KCL22-DasR, KCL22-BosR).
  • Procedure: Treat cells with the inhibitor for a set time (e.g., 2-24 hours). Lyse cells and extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies: anti-phospho-BCR-ABL and total BCR-ABL.

In Vivo Xenograft Model This evaluates the compound's efficacy in a live organism [1].

  • Model: Immunodeficient mice subcutaneously injected with T315I-mutant CML cells (e.g., KCL22-DasR).
  • Dosing: Once tumors are established, administer the inhibitor (e.g., this compound) or vehicle control daily via oral gavage.
  • Endpoint: Monitor and measure tumor volume over time. Compare tumor growth in treated vs. control groups.

Mechanisms of Action and Experimental Workflow

The diagram below illustrates the mechanism by which this compound overcomes T315I resistance and the key experiments that validate its activity.

G cluster_mechanism Mechanism of Action (this compound) cluster_validation Key Validation Experiments Pexmetinib_Entry This compound enters ATP-binding site T315I_Mutation T315I Mutation creates steric clash for most TKIs Pexmetinib_Entry->T315I_Mutation DFG_in_Conformation Binds active DFG-in conformation of ABL1 Pexmetinib_Binding This compound Binding Interactions DFG_in_Conformation->Pexmetinib_Binding H_Bonds H-bonds with: Met318 (hinge), Tyr253, Lys271 Pexmetinib_Binding->H_Bonds Pi_Stacking Pi-stacking with Tyr253 Pexmetinib_Binding->Pi_Stacking Cellular_Assay Cellular Viability Assay (MTS) Ba/F3-T315I vs parental cells Cell_Viability_Inhibition Selective cytotoxicity High therapeutic index Cellular_Assay->Cell_Viability_Inhibition Biochemical_Assay Biochemical Kinase Assay Purified recombinant ABL1 enzymes Target_Engagement Direct kinase inhibition Low nM IC50 for T315I Biochemical_Assay->Target_Engagement In_Vivo_Study In Vivo Xenograft Model KCL22-DasR tumors in mice Tumor_Growth_Inhibition Significant tumor growth impairment In_Vivo_Study->Tumor_Growth_Inhibition T315I_Mutation->DFG_in_Conformation Type I inhibitor bypasses clash Inhibited_Kinase BCR-ABL1 Kinase Inhibition H_Bonds->Inhibited_Kinase Pi_Stacking->Inhibited_Kinase Inhibited_Kinase->Cellular_Assay Inhibited_Kinase->Biochemical_Assay Inhibited_Kinase->In_Vivo_Study

Key Insights for Drug Development

  • This compound's dual targeting of p38 MAPK and ABL1 may offer unique effects on the leukemic microenvironment and cancer cell survival, differentiating it from ponatinib's focused ABL1 inhibition [1].
  • Y253H mutation conferring resistance to this compound highlights the need for vigilance in mutation profiling and suggests potential utility in combination therapies to prevent resistance emergence [1].
  • Ponatinib's dose optimization strategy from the OPTIC trial demonstrates that efficacy can be maintained while mitigating cardiovascular risks, providing a model for managing toxicities of potent kinase inhibitors [2].

References

Pexmetinib and p38 Inhibitors: Mechanisms and Relation to STAT3

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Pexmetinib and Other p38 Inhibitors

The table below summarizes the key characteristics of this compound and other p38 inhibitors based on available experimental data.

Inhibitor Name Primary Target(s) Documented Effect on STAT3 Experimental Context (Cell/Model) Key Findings
This compound (ARRY-614) Tie-2, p38 MAPK [1] No direct inhibition reported; potential downstream effects. Primary MDS/AML specimens, cell lines [1] Inhibits leukemic proliferation, stimulates hematopoiesis in MDS specimens [1].
SB202190 p38α/β MAPK [2] Alters phosphorylation of other pathways (ERK, JNK, Akt); not solely via p38 inhibition [2]. Various cancer and non-cancer cell lines [2] Induces cell type-specific vacuole formation and defective autophagy due to off-target effects [2].
WP1066 STAT3 [3] Direct inhibitor; reduces STAT3 phosphorylation and expression of stem cell markers [3]. Glioma stem cells (GSCs) from U87 and C6 cell lines [3] Reduces cell viability and stemness in CD133+ GSCs; synergizes with minocycline [3].

Detailed Experimental Data and Methodologies

This compound (ARRY-614)
  • Primary Mechanism: Preclinical studies establish this compound as a dual inhibitor of the angiopoietin-1 receptor Tie-2 and the pro-inflammatory kinase p38 MAPK. Its development is targeted at reversing the inflammatory bone marrow microenvironment in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) [1].
  • Key Experimental Protocols:
    • Cell Viability Assay: Viability of AML cell lines (KG1, CMK) and primary patient samples was assessed using Cell Titer Blue reagent after treatment with this compound [1].
    • Clonogenic Assays: Primary MDS/AML cells and healthy controls were plated in methylcellulose with this compound. Colony formation was counted after 14-17 days, showing the compound's ability to stimulate hematopoiesis in MDS specimens [1].
    • Target Inhibition (Western Blot): HEK-Tie2 cells and HUVECs were treated with this compound to measure inhibition of phosphorylated Tie-2, p38, and downstream effectors like Hsp27 [1].
Other p38 Inhibitors and STAT3
  • SB202190 and Off-Target Effects: Research indicates that the autophagy and vacuole formation induced by SB202190 occurs independently of its p38 inhibitory activity. This was demonstrated by the fact that expression of a drug-resistant mutant p38α did not block the effect. The response is linked to off-target inhibition of other pathways, including PI3K-Akt-mTOR and phosphorylation of ERK1/2 and JNK1/2 [2].
  • Direct STAT3 Targeting:
    • The inhibitor WP1066 directly targets STAT3 signaling. In glioma stem cells (GSCs), WP1066 reduced the expression of stem cell markers like CD133, NANOG, and SOX-2. This was shown through western blot analysis and immunocytochemical staining [3].
    • The study also used combination index (CI) analysis to demonstrate a synergistic reduction in glioma cell viability when the STAT3 inhibitor (WP1066) was combined with minocycline [3].

Signaling Pathways Involving p38 and STAT3

The relationship between p38 MAPK and STAT3 is complex. While this compound directly inhibits p38, its potential influence on STAT3 is likely indirect, occurring through cross-talk within cellular signaling networks. The diagram below illustrates a potential pathway based on the reviewed literature, particularly the role of oxidative stress.

OxidativeStress Oxidative Stress (H₂O₂, Hypoxia) ASK1 ASK1 (MAP3K) OxidativeStress->ASK1 Activates p38 p38 MAPK ASK1->p38 Phosphorylates MitochondrialStat3 Mitochondrial Stat3 (pS727) p38->MitochondrialStat3 Regulates? Apoptosis Apoptosis p38->Apoptosis Induces MitochondrialStat3->Apoptosis Inhibition Promotes Survival Cell Survival MitochondrialStat3->Survival Promotes

This pathway is supported by research showing that under oxidative stress, the ASK1/p38 MAPK axis is activated and promotes apoptosis. Concurrently, Stat3 (particularly the Ser727-phosphorylated form that localizes to mitochondria) plays a crucial role in promoting cell survival. Inhibition of mitochondrial Stat3 function sensitizes cells to p38-mediated apoptosis [4]. Therefore, a p38 inhibitor like this compound might influence cell fate by modulating this balance, rather than by directly inhibiting STAT3 itself.

Interpretation for Research and Development

For researchers and drug development professionals, the data indicates:

  • This compound's primary value lies in its dual inhibition of Tie-2 and p38 MAPK for potential applications in hematologic malignancies like MDS and AML [1].
  • If the research goal requires direct STAT3 inhibition, dedicated STAT3 inhibitors like WP1066 present a more targeted approach [3].
  • When using common p38 inhibitors like SB202190, it is critical to account for their significant off-target effects, which can confound the interpretation of results attributed solely to p38 inhibition [2].

References

pexmetinib osteoclast suppression vs bisphosphonates

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Pexmetinib vs. Bisphosphonates

Feature This compound Bisphosphonates (Nitrogen-containing)
Drug Class Investigational small molecule; p38 MAPK inhibitor [1] [2] Approved drugs; Bone-targeting pyrophosphate analogues [3] [4]
Primary Molecular Target p38 Mitogen-Activated Protein Kinase (p38 MAPK) [1] [5] Farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway [3] [4]
Mechanism of Action on Osteoclasts Inhibits osteoclast formation by suppressing the p38/STAT3 signaling pathway, reducing the transcription of NFATc1 [1] [6]. Disrupts the mevalonate pathway, preventing protein prenylation, which induces osteoclast apoptosis [7] [3].
Key Downstream Effects Suppresses expression of osteoclastogenic genes (c-Fos, NFATc1) and matrix metalloproteinases (MMPs) [1]. Generates cytotoxic ATP analogues (non-N-BPs) or inhibits osteoclast function/survival (N-BPs) [3].
Additional Anti-Cancer Effects Inhibits breast cancer cell migration and invasion in vitro [1] [6]. Indirect effects via breaking the "vicious cycle" in bone metastases [1].
Primary Investigated Context Breast cancer-induced osteolysis (preclinical) [1] [5] Osteoporosis, bone metastases, multiple myeloma (approved clinical use) [3] [4]
Reported Safety Concerns Under investigation; phase I trials for other indications show it is tolerable [1] [2]. Osteonecrosis of the jaw (ONJ/MRONJ), atypical femoral fractures [8] [4]

Experimental Data and Protocols for this compound

The following experimental details are derived from the 2022 study by Zhou et al., which provides the foundational data on this compound's action on osteoclasts [1].

In Vitro Osteoclastogenesis Assay
  • Cell Source: Primary bone marrow-derived macrophages (BMMs) were isolated from the femurs and tibias of 6-week-old male C57BL/6 mice [1].
  • Differentiation Protocol: BMMs were cultured in a medium containing M-CSF (25 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation [1].
  • Drug Treatment: Cells were treated with various concentrations of this compound (0, 0.1, 0.2, 0.4 μM) during the differentiation process. The control group (0 μM) contained 0.1% DMSO [1].
  • Staining & Identification: After mature osteoclasts appeared in the control group (typically after 4-5 days), cells were fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP). Cells with more than three nuclei that were TRAP-positive were classified as mature osteoclasts [1].
Molecular Pathway Analysis
  • Protein Analysis: Western blotting was performed on protein extracts from BMMs undergoing osteoclast differentiation. This technique showed that this compound treatment reduced the levels of phosphorylated (active) p38 and STAT3, as well as the protein level of NFATc1 [1].
  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of key osteoclast genes like c-Fos and NFATc1. The results confirmed that this compound suppressed their expression in a dose-dependent manner [1].

The signaling pathway investigated in these experiments can be summarized as follows:

G RANKL RANKL RANK RANK RANKL->RANK p38 p38 RANK->p38 Activation STAT3 STAT3 p38->STAT3 Phosphorylation NFATc1 NFATc1 STAT3->NFATc1 Transcription Osteoclast_Formation Osteoclast_Formation NFATc1->Osteoclast_Formation This compound This compound This compound->p38 Inhibits


Bisphosphonate Mechanism and Osteoclast Profile

Bisphosphonates have a well-established mechanism that differs significantly from this compound. The following diagram and points outline their action, particularly for the more potent nitrogen-containing types (e.g., alendronate, zoledronic acid).

G N_BP Nitrogen-Bisphosphonate FPPS Farnesyl Pyrophosphate Synthase (FPPS) N_BP->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway Disruption FPPS->Mevalonate_Pathway Blocks Protein_Prenylation Loss of Protein Prenylation (e.g., GTPases) Mevalonate_Pathway->Protein_Prenylation Prevents Osteoclast_Apoptosis Osteoclast Apoptosis & Loss of Function Protein_Prenylation->Osteoclast_Apoptosis

  • Cellular Uptake: Bisphosphonates are selectively absorbed into the bone matrix due to their high affinity for hydroxyapatite. They are internalized by osteoclasts during bone resorption [3].
  • Unique Osteoclast Profile in Toxicity (MRONJ): A histopathological study comparing jaw bone samples found that MRONJ tissues contained giant, hyper-nucleated osteoclasts that were often inactive. This suggests that bisphosphonates can disrupt the normal osteoclast life cycle, leading to the accumulation of abnormal, non-functional cells, which is a key feature in the pathogenesis of osteonecrosis of the jaw [8].

Conclusion for Researchers

The choice between these mechanisms for therapeutic or research purposes depends on the specific context. This compound's dual action on osteoclastogenesis and cancer cell invasion may offer advantages in treating cancer-induced bone destruction, though it remains investigational. Bisphosphonates offer the power of profound, long-lasting suppression of bone resorption but carry a risk of oversuppression, which can manifest as MRONJ or atypical fractures [8] [4].

References

pexmetinib combination nivolumab clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Identified Clinical Trial: NCT04074967

An investigational clinical trial is evaluating pexmetinib in combination with nivolumab or ipilimumab [1]. Key details are summarized in the table below.

Trial Identifier Trial Title Status Interventions Conditions
NCT04074967 "Study of ARRY-614 Plus Either Nivolumab or Ipilimumab" [1] Active, not recruiting [1] This compound (ARRY-614) + Nivolumab; this compound + Ipilimumab [1] Melanoma, Non-Small Cell Lung Cancer, Renal Cell Carcinoma, Solid Tumors, Squamous Cell Carcinoma of the Head and Neck [1]

Scientific Rationale for the Combination

The scientific rationale for combining this compound with nivolumab is based on their complementary mechanisms of action aimed at overcoming a specific type of cancer resistance.

  • Nivolumab's Role: Nivolumab is an immune checkpoint inhibitor that blocks the PD-1 receptor on T-cells. This prevents cancer cells from using the PD-1 pathway to shut down T-cell activity, thereby "releasing the brakes" on the immune system to attack the tumor [2].
  • This compound's Role: this compound is primarily characterized as an inhibitor of the p38 MAPK pathway and the Angiopoietin-1 receptor (Tie2) [1]. Research suggests that tumor-intrinsic p38 signaling can create a non-T-cell-inflamed tumor microenvironment, which is characterized by the absence of cancer-fighting T-cells. This type of microenvironment is a known mechanism of resistance to immunotherapy drugs like nivolumab [3].
  • Synergistic Goal: By inhibiting p38, this compound is theorized to help convert a "cold" tumor (devoid of T-cells) into a "hot" one (T-cell-inflamed). This could make the cancer more visible and vulnerable to the immune system, thereby enhancing the effectiveness of nivolumab [3].

The relationship between these mechanisms is illustrated in the following pathway:

G TumorCell Tumor Cell p38 p38 MAPK Signaling TumorCell->p38 ImmuneExclusion Non-T-cell-inflamed Tumor Microenvironment p38->ImmuneExclusion ResistsImmunotherapy Resistance to Anti-PD-1 Therapy ImmuneExclusion->ResistsImmunotherapy This compound This compound (p38 inhibitor) This compound->p38 Inhibits Nivolumab Nivolumab (Anti-PD-1) Nivolumab->ResistsImmunotherapy Overcomes TcellActivation T-cell Activation & Tumor Cell Killing

Additional Context on this compound

Interestingly, a 2024 preprint article suggests that this compound has also shown preclinical activity against a specific drug-resistant form of chronic myeloid leukemia (CML), independent of its p38 inhibition. It was found to inhibit the BCR::ABL1 protein, including the highly resistant T315I mutant variant [4]. This indicates that this compound may have a broader and more complex pharmacological profile than initially known.

References

pexmetinib tumor growth inhibition vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Pexmetinib's Proposed Mechanisms of Action

This compound (ARRY-614) is an investigational small molecule identified as a dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 MAPK (mitogen-activated protein kinase) [1]. Research suggests its anti-tumor effects are multi-faceted, targeting both cancer cells and the tumor microenvironment.

The diagram below illustrates the key signaling pathways targeted by this compound and its potential roles in cancer therapy.

G cluster_1 This compound as a Dual Inhibitor cluster_2 Potential Therapeutic Outcomes Tie2 Tie-2 Receptor p38 p38 MAPK Tie2->p38 Inflammatory Milieu Outcome2 Inhibits TKI-Resistant BCR::ABL1 Mutants Tie2->Outcome2 Ang1 Angiopoietin-1 Ang1->Tie2 Outcome1 Overcomes Immunotherapy Resistance p38->Outcome1 Outcome3 Suppresses Osteoclast Formation & Bone Metastasis p38->Outcome3 Pex This compound Inhibition Pex->Tie2 Pex->p38

Research Findings and Preclinical Data

The following table summarizes key findings on this compound's efficacy from recent preclinical studies. Note that these are not direct head-to-head comparisons with standard therapies, but demonstrate its potential in specific resistant or combination settings.

Cancer Model / Context Key Findings on this compound Reference Compound / Context Experimental Model
Immunotherapy-Resistant Tumors [2] Combined with anti-PD1; induced T-cell inflamed tumor microenvironment and deep/durable clinical responses in PD1/L1 refractory patients. Anti-PD1/L1 monotherapy (non-responding tumors) Preclinical models & early clinical trial
TKI-Resistant CML [3] Inhibited BCR::ABL1 (including T315I gatekeeper mutant); in vivo tumor growth inhibition in xenograft model. Ponatinib (effective against T315I); Imatinib, Dasatinib, Bosutinib (ineffective against T315I) Ba/F3 cell lines, human CML cell lines (KCL22), mouse xenograft
Breast Cancer Bone Metastasis [4] [5] Inhibited osteoclast formation; reduced breast cancer cell migration/invasion; suppressed tumor-induced osteolysis in vivo. (Compared to vehicle control) In vitro osteoclastogenesis assays, breast cancer cell lines (MDA-MB-231), mouse model
MDS/AML [1] Dual Tie-2/p38 inhibition; suppressed leukemic proliferation and stimulated hematopoiesis in primary patient samples. (Compared to vehicle/DMSO control) Primary human MDS/AML bone marrow samples, cell lines

Detailed Experimental Protocols

For fellow researchers, here are the methodologies from key studies that generated the data above.

  • In Vitro Anti-Tumor Viability [3] [1]: Cell viability was assessed using assays like MTS or Cell Titer Blue. Cells (e.g., Ba/F3 lines, primary MDS/AML samples) were incubated with a dose range of this compound. Viability was measured via fluorescence or absorbance microplate readers, and IC50 values were calculated.
  • In Vivo Efficacy in Xenograft Models [3]: Immunodeficient mice were subcutaneously inoculated with human drug-resistant CML cells (KCL22-DasR). Mice were treated with this compound or a control (e.g., dasatinib). Tumor volume was tracked over time to assess compound efficacy.
  • In Vitro Osteoclastogenesis Assay [4]: Primary bone marrow macrophage cells (BMMs) from mice were isolated and cultured with M-CSF and RANKL to induce osteoclast differentiation. Cells were treated with this compound or vehicle control. After maturation, cells were fixed and stained for TRAP (Tartrate-Resistant Acid Phosphatase), and TRAP-positive multinucleated cells were counted as osteoclasts.
  • Immunoblotting for Target Engagement [3] [1]: Leukemic cells were treated with this compound and then lysed. Lysates were subjected to Western blot analysis using antibodies against phosphorylated targets (e.g., p-p38, p-Tie2, p-STAT3) and total proteins to confirm on-target inhibition.

Interpretation and Research Implications

Current evidence positions this compound as a promising agent for drug repurposing, particularly in oncology settings with limited treatment options. Its potential lies in targeting resistance mechanisms, both in targeted therapy (CML) and immunotherapy, and in modulating the tumor microenvironment.

A direct, comprehensive comparison of this compound against current standard-of-care treatments across different cancer types is not yet available in the public literature. Its development appears focused on combination strategies and overcoming resistance.

References

pexmetinib pharmacokinetics comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison of MEK Inhibitors

The table below summarizes the key pharmacokinetic parameters for pexmetinib and other MEK inhibitors, compiled from clinical studies.

Inhibitor Recommended Dose T~max~ (h) t~1/2~ (h) CL/F (L/h) V~d~/F (L) AUC Key Metabolic Pathway(s)

| This compound [1] | Under investigation | 2.13 (Absorption lag) | Modeled (Population PK) | 16.4 | V~c~/F: 13 V~p~/F: 95.6 | Modeled (Population PK) | Information missing | | Trametinib [2] [3] | 2 mg, QD [3] | 1.5 [3] | ~96–120 (4–5 days) [2] [3] | 5.4 [3] | Information missing | 370 ng·h/mL (AUC~0-t~, 2 mg) [3] | Information missing | | Cobimetinib [3] | 60 mg, QD (21 days on/7 off) [3] | 2.4 [3] | 43.6 [3] | 13.8 [3] | Information missing | 4340 ng·h/mL (60 mg) [3] | Information missing | | Tunlametinib [4] | 12 mg, BID (RP2D) [4] | 0.5–1.0 [4] | 21.84–34.41 [4] | 28.44–51.93 [4] | 1199.36–2009.26 [4] | Dose-proportional increases (0.5–18 mg) [4] | CYP2C9 (Main); forms inactive metabolite M8 [4] | | Zapnometinib [5] | Under investigation (Target C~max~ ≥10 μg/mL) [5] | 2–4 (across species) [5] | ~19 (in humans) [5] | Information missing | Information missing | Information missing | Active metabolite of CI-1040 [5] |

  • This compound: A population PK model describes its disposition using a two-compartment model. Its oral bioavailability is highly dependent on the formulation, with a liquid-filled capsule (LFC) providing significantly higher exposure than a powder-in-capsule (PIC) formulation [1].
  • Trametinib: Notable for its exceptionally long half-life of 4 to 5 days, which supports once-daily (QD) dosing and results in a low peak-to-trough ratio, enabling sustained target inhibition [2] [3].
  • Tunlametinib: Exhibits a medium elimination rate with a half-life of approximately 1 to 1.5 days, making twice-daily (BID) dosing appropriate. It is rapidly absorbed and converted to its main, inactive metabolite M8 [4].

Experimental Protocols for Key Data

Understanding the methodology behind the data is crucial for evaluation. Here are the experimental designs for some of the key studies cited.

  • This compound Population PK Analysis [1]

    • Data Source: Pooled data from two Phase 1 studies in healthy volunteers and two Phase 1 studies in patients with low or intermediate-1 risk myelodysplastic syndrome (MDS).
    • Formulations: Two different formulations—a neat powder-in-capsule (PIC) and an enabled liquid-filled capsule (LFC)—were evaluated simultaneously in the model.
    • Modeling: A population PK analysis was performed using NONMEM software. A two-compartment model with sequential zero- and first-order absorption and a relative bioavailability term was used to characterize the PK of both formulations. Covariates like health status and body weight were tested for their influence on PK parameters.
  • Trametinib First-in-Human Dose-Escalation Trial [2]

    • Study Design: A multicentre phase 1 study in patients with advanced solid tumors. The study included a dose-escalation phase to define the maximum tolerated dose (MTD) and a phase to identify the recommended phase 2 dose.
    • Dosing: Both intermittent and continuous dosing regimens were analyzed.
    • PK Assessment: Serial blood samples were taken to assess pharmacokinetic changes. Tumor response was measured by RECIST criteria.
  • Tunlametinib Phase I Study in Melanoma [4]

    • Study Design: An open-label, single-arm, dose-escalation/dose-expansion phase I trial in patients with advanced NRAS-mutant melanoma.
    • Dosing: The dose-escalation phase used a standard "3 + 3" design across ten dose levels (0.5 to 18 mg), preceded by a single-dose PK lead-in period. The expansion phase further evaluated the recommended dose.
    • PK Sampling: In the lead-in period, extensive serial blood samples were collected up to 144 hours post-dose. On day 28 of multiple dosing, sparse sampling was conducted over 12 hours to assess accumulation.

The MEK Signaling Pathway and Inhibitor Action

The MEK inhibitors discussed above target a critical signaling cascade in cells. The following diagram illustrates this pathway and the site of action for these inhibitors.

G ExtracellularSignal Extracellular Signal (Growth Factors) Receptor Cell Surface Receptor (e.g., RTK) ExtracellularSignal->Receptor Ras Ras Receptor->Ras Activation Raf Raf (e.g., B-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates NuclearEvents Nuclear Events (Proliferation, Survival) ERK->NuclearEvents Translocation Inhibitors MEK Inhibitors (this compound, Trametinib, etc.) Inhibitors->MEK Allosteric Inhibition

This pathway is crucial for regulating cell proliferation, survival, and differentiation. Its dysregulation is common in many cancers, making MEK a key therapeutic target [6] [3]. MEK inhibitors act by non-ATP-competitive, allosteric inhibition of MEK1/2, which can induce apoptosis and stop cell proliferation in susceptible cancers [2] [3].

Gaps and Limitations in Current Data

  • Missing Information: Critical data, such as the metabolic pathways and transport mechanisms for this compound, trametinib, and cobimetinib, are not available in the searched literature.
  • Varied Development Stages: Direct comparison is challenging as these inhibitors are at different development stages. This compound and zapnometinib are still under investigation, while trametinib and cobimetinib are approved and have more extensive clinical data [5] [3] [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

556.25981710 Da

Monoisotopic Mass

556.25981710 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3750D0U8B5

Pharmacology

Pexmetinib is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. Pexmetinib binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.

Wikipedia

Pexmetinib

Dates

Last modified: 08-15-2023
1. Methods of using small compounds such as glatiramer acetate and mitogen activated protein (MAP) kinase inhibitors to enhance myeloid derived suppressor cell function for treating autoimmune diseases, By Chen, Shu-Hsia  From PCT Int. Appl. (2011), WO 2011087795 A2 20110721.

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